FPR2 agonist 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H24ClFN4O4S |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(3R)-1-[4-[2-(methanesulfonamido)phenyl]phenyl]-2-oxopiperidin-3-yl]urea |
InChI |
InChI=1S/C25H24ClFN4O4S/c1-36(34,35)30-21-6-3-2-5-19(21)16-8-11-18(12-9-16)31-14-4-7-23(24(31)32)29-25(33)28-22-13-10-17(26)15-20(22)27/h2-3,5-6,8-13,15,23,30H,4,7,14H2,1H3,(H2,28,29,33)/t23-/m1/s1 |
InChI Key |
HMEFJRVWJHWURF-HSZRJFAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FPR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a highly versatile G-protein coupled receptor (GPCR) that plays a pivotal role in the intricate signaling network governing inflammation and immune responses.[1][2] Its promiscuous nature, recognizing a wide array of structurally diverse endogenous and exogenous ligands, positions it as a critical modulator of both pro-inflammatory and pro-resolving pathways.[3][4] This dual functionality makes FPR2 an attractive therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and cancer.[5] This technical guide provides a comprehensive overview of the core mechanisms of action of FPR2 agonists, detailing the signaling cascades, quantitative data on agonist activity, and experimental protocols for their characterization.
FPR2: A Pleiotropic Receptor with Diverse Ligands
FPR2 is expressed on a wide variety of cells, including phagocytic leukocytes (neutrophils, monocytes, and macrophages), epithelial cells, endothelial cells, neurons, and hepatocytes. This broad expression pattern underscores its involvement in a multitude of physiological and pathological processes. The receptor is activated by a diverse repertoire of agonists, which can be broadly categorized as:
-
N-formylated peptides: Originating from bacteria or mitochondria, these peptides are potent chemoattractants for phagocytes.
-
Endogenous peptides and proteins: This group includes Serum Amyloid A (SAA), Annexin A1 (AnxA1) and its derived peptides, and the neuroprotective peptide Humanin.
-
Lipid mediators: Notably, the specialized pro-resolving mediator Lipoxin A4 (LXA4) and its aspirin-triggered epimer are key anti-inflammatory ligands for FPR2.
-
Synthetic agonists: A variety of small molecules and peptides have been developed to specifically target FPR2 for therapeutic purposes.
The ability of FPR2 to be activated by such a diverse set of ligands, leading to distinct and sometimes opposing cellular responses, is a key aspect of its biology, a phenomenon often referred to as biased agonism.
Core Signaling Pathways Activated by FPR2 Agonists
Upon agonist binding, FPR2 undergoes a conformational change that initiates intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins of the Gi/o subfamily. However, evidence also suggests potential coupling to other G-protein subtypes, contributing to the diversity of downstream responses.
G-protein Dependent Signaling
The primary mechanism of FPR2 signaling is through the activation of heterotrimeric Gi proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of several key effector enzymes:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical early event in many FPR2-mediated cellular responses, including chemotaxis and enzyme activation.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates various isoforms of Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of downstream targets, influencing processes such as NADPH oxidase activation and gene expression.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can also activate PI3Kγ. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the activation of the Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR2 activation triggers the phosphorylation and activation of the major MAPK cascades, including Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK). The activation of these pathways is often dependent on upstream signals from PLC, PKC, and PI3K. The ERK pathway, in particular, is heavily implicated in FPR2-mediated cell migration and inflammatory responses.
β-Arrestin Dependent Signaling
Beyond G-protein coupling, FPR2 can also engage β-arrestin signaling pathways. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of FPR2. This interaction has several consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Scaffolding for Signaling Complexes: β-arrestins can act as scaffolds, bringing together components of signaling cascades, such as the MAPK pathway, thereby initiating a second wave of signaling that is independent of G-proteins.
Interestingly, some FPR2 agonists have been shown to be "biased," preferentially activating either the G-protein or the β-arrestin pathway. For instance, the pepducin F2Pal10 activates G-protein signaling leading to calcium mobilization and NADPH oxidase activation, but fails to recruit β-arrestin, which is associated with impaired chemotaxis. This highlights the critical role of β-arrestin in specific cellular functions.
Transactivation of Receptor Tyrosine Kinases
FPR2 signaling can also involve the transactivation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This crosstalk mechanism adds another layer of complexity to FPR2-mediated cellular responses. For example, in lung cancer cells, the synthetic FPR2 agonist W-peptide can induce the dissociation of G-protein subunits, leading to the activation of NADPH oxidase and the generation of reactive oxygen species (ROS). These ROS can then activate c-Src kinase, which in turn phosphorylates and activates the EGFR, promoting cancer cell growth. This transactivation can be blocked by FPR2 antagonists, pertussis toxin (a Gi protein inhibitor), and c-Src inhibitors.
Quantitative Data on FPR2 Agonist Activity
The potency and efficacy of FPR2 agonists are typically characterized by their half-maximal effective concentration (EC50) for inducing a specific cellular response (e.g., calcium mobilization, ERK phosphorylation, chemotaxis) and their half-maximal inhibitory concentration (IC50) in competition binding assays. The following table summarizes representative quantitative data for various FPR2 agonists.
| Agonist | Cell Type | Assay | EC50 / IC50 | Reference |
| Endogenous Ligands | ||||
| Lipoxin A4 (LXA4) | Human Neutrophils | Chemotaxis | ~1 nM | |
| Serum Amyloid A (SAA) | Human Monocytes | Chemotaxis | ~10 nM | |
| Annexin A1 (Ac2-26 peptide) | HEK293-FPR2 | BRET | ~10 µM | |
| Humanin | Mononuclear Phagocytes | Chemotaxis | ~100 nM | |
| Synthetic Ligands | ||||
| WKYMVm | Human Neutrophils | Calcium Mobilization | ~1 nM | |
| WKYMVm | FPR2-transfected HEK293 | Calcium Mobilization | ~5 µM | |
| Compound 43 | RBL-FPR2 | Calcium Mobilization | ~4 nM | |
| Quin-C1 | RBL-FPR2 | Calcium Mobilization | ~100 nM | |
| MR-39 | HL-60-FPR2 | Calcium Mobilization | ~26 nM | |
| F2Pal10 | Human Neutrophils | Calcium Mobilization | ~100 nM |
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon agonist stimulation, a hallmark of GPCR activation through the PLC pathway.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2AM, Fluo-4AM). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorometric imaging plate reader or a flow cytometer.
Protocol:
-
Cell Preparation:
-
Culture cells expressing FPR2 (e.g., transfected HEK293 cells, HL-60 cells, or primary neutrophils) to the desired confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium).
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye (e.g., 3-5 µM Fura-2AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with buffer to remove excess dye.
-
-
Measurement:
-
Resuspend the cells in the buffer and place them in a 96-well plate.
-
Measure the baseline fluorescence for a short period.
-
Add the FPR2 agonist at various concentrations.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the peak response for each agonist concentration.
-
Plot the dose-response curve and determine the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed cell migration, a key function of FPR2 in immune cells.
Principle: A chemotactic gradient is established in a multi-well chamber (e.g., Boyden chamber, Transwell assay) separated by a microporous membrane. The migration of cells from the upper chamber towards the agonist in the lower chamber is quantified.
Protocol:
-
Chamber Preparation:
-
Place the microporous membrane inserts into the wells of a 24-well plate.
-
Add the FPR2 agonist at various concentrations to the lower chamber.
-
Add buffer alone to the lower chamber for the negative control.
-
-
Cell Preparation:
-
Harvest and resuspend FPR2-expressing cells (e.g., neutrophils, monocytes) in a serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each agonist concentration.
-
Plot the dose-response curve to determine the chemotactic index and the EC50 value.
-
ERK Phosphorylation Assay (Western Blotting)
This assay measures the activation of the ERK MAPK pathway by detecting the phosphorylated form of ERK.
Principle: Cells are stimulated with the agonist, and cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Protocol:
-
Cell Stimulation:
-
Culture FPR2-expressing cells to near confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with the FPR2 agonist at various concentrations for different time points (e.g., 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the fold change in ERK phosphorylation relative to the unstimulated control.
-
Conclusion
The mechanism of action of FPR2 agonists is multifaceted, involving a complex interplay of G-protein dependent and independent signaling pathways, as well as crosstalk with other receptor systems. The ability of different agonists to preferentially activate certain pathways, a concept known as biased agonism, provides a unique opportunity for the development of targeted therapeutics. A thorough understanding of these core mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of modulating FPR2 activity. The continued exploration of FPR2 signaling will undoubtedly unveil new avenues for the treatment of a wide range of inflammatory and immune-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of FPR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling targets of Formyl Peptide Receptor 2 (FPR2) agonists. FPR2, a G-protein coupled receptor, is a key player in the modulation of inflammatory responses, demonstrating both pro- and anti-inflammatory activities depending on the engaging ligand and the cellular context. Understanding the intricate signaling cascades initiated by FPR2 agonism is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies for critical assays, and visualizes the complex signaling networks.
Core Downstream Signaling Pathways
Activation of FPR2 by its diverse array of agonists, which includes lipids like Lipoxin A4 (LXA4) and peptides such as Annexin A1 (AnxA1) and WKYMVm, triggers a cascade of intracellular signaling events. These pathways ultimately dictate the cellular response, which can range from chemotaxis and phagocytosis to the production of cytokines and reactive oxygen species (ROS). The primary downstream signaling axes are detailed below.
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway
Upon agonist binding, FPR2, which is coupled to inhibitory G-proteins (Gαi), facilitates the dissociation of the G-protein subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][2][3] DAG, in conjunction with calcium, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, contributing to cellular responses like NADPH oxidase activation.[1][2]
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The Gβγ subunit of the activated G-protein can also stimulate Phosphoinositide 3-Kinase (PI3K).[1][2] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1. Activated Akt is a crucial node in signaling pathways that regulate cell survival, proliferation, and metabolism.[2][4][5]
Mitogen-Activated Protein Kinase (MAPK) Pathways
FPR2 agonism leads to the activation of all three major MAPK pathways: Extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1][2] The activation of these pathways is often dependent on the upstream activation of PI3K and PKC, and can also be influenced by transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6] The specific MAPK pathway activated can be ligand- and cell-type dependent, leading to diverse cellular outcomes, including cytokine production and regulation of apoptosis.[1][7][8]
Regulation of Transcription Factors
The signaling cascades initiated by FPR2 agonists converge on the activation or inhibition of key transcription factors, thereby modulating gene expression. Notably, the activation of MAPK and PI3K/Akt pathways can lead to the activation of Activator Protein-1 (AP-1) and the regulation of Nuclear Factor-kappa B (NF-κB).[1][9] For instance, some pro-resolving FPR2 agonists like LXA4 have been shown to inhibit NF-κB activation, a key transcription factor for pro-inflammatory genes.[9]
Key Cellular Responses
The activation of the aforementioned signaling pathways culminates in distinct cellular responses:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium is a hallmark of FPR2 activation, triggered by the PLC/IP3 pathway.[1][2][3][10][11] This calcium signal is a critical second messenger that influences a wide range of cellular functions, including degranulation and chemotaxis.
-
NADPH Oxidase Activation: FPR2 agonists can induce the assembly and activation of the NADPH oxidase complex, leading to the production of superoxide (B77818) anions and other reactive oxygen species (ROS).[1][2][9] This "respiratory burst" is a key component of the innate immune response to pathogens.
-
Cytokine Release: Depending on the agonist and cell type, FPR2 activation can lead to the release of both pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.[1][12] This highlights the dual role of FPR2 in modulating inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of various FPR2 agonists on downstream targets. This data is compiled from multiple studies and provides a comparative overview of agonist potency and efficacy.
| Agonist | Downstream Target | Cell Type | Assay | EC50 / IC50 | Reference |
| WKYMVm | Calcium Mobilization | HL-60-FPR2 cells | Calcium Imaging | ~5 nM | [11] |
| ERK Phosphorylation | Mouse Bone Marrow Granulocytes | Western Blot | Not Reported | [13] | |
| p38 MAPK Phosphorylation | CaLu-6 cells | Western Blot | Not Reported | [6] | |
| Annexin A1 (AnxA1) | p38 MAPK Phosphorylation | CaLu-6 cells | Western Blot | Not Reported | [6] |
| Lipoxin A4 (LXA4) | Calcium Mobilization | Rat Conjunctival Goblet Cells | Calcium Imaging | ~0.3 nM | [14] |
| PI3K/Akt Activation | Macrophages | Not Specified | Not Reported | [4] | |
| Compound 43 | Calcium Mobilization | HL-60-FPR2 cells | Calcium Imaging | Not Reported | |
| cAMP Inhibition | CHO-FPR2/ALX cells | cAMP Assay | 11.6 ± 1.9 nM | [15] | |
| GTPγS Binding | Not Specified | GTPγS Assay | 207 ± 51 nM | [15] | |
| Monocyte Chemotaxis | Human Monocytes | Chemotaxis Assay | ~100 nM | [16] | |
| Resolvin D1 (RvD1) | Calcium Mobilization | Not Specified | Not Specified | Not Reported | [10] |
Note: The quantitative data, especially for phosphorylation events, is often presented as fold-change relative to a control, and specific EC50 values are not always available in the literature.
Mandatory Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 13. Mechanisms of ERK phosphorylation triggered via mouse formyl peptide receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. embopress.org [embopress.org]
The Role of FPR2 Agonist 4 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of the inflammatory response.[1][2] Expressed on a wide variety of immune cells, including neutrophils, monocytes, and macrophages, as well as on non-immune cells, FPR2 is a highly promiscuous receptor, capable of binding to a diverse array of endogenous and exogenous ligands.[1][3] This promiscuity allows FPR2 to mediate a dual role in inflammation, capable of initiating both pro-inflammatory and anti-inflammatory, pro-resolving signaling pathways, depending on the specific agonist it binds.[2][4]
Endogenous pro-resolving ligands, such as Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and Annexin A1 (AnxA1), activate FPR2 to orchestrate the resolution of inflammation.[5][6] This is a highly coordinated process that includes inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and promoting a switch from a pro-inflammatory to an anti-inflammatory macrophage phenotype.[4][7] Consequently, the development of synthetic FPR2 agonists that mimic these pro-resolving effects represents a promising therapeutic strategy for a wide range of chronic inflammatory diseases, including rheumatoid arthritis, cardiovascular disease, and neuroinflammatory conditions.[8][9]
This technical guide focuses on the role of a representative synthetic FPR2 agonist, referred to herein as Agonist 4 (Compound 43) , in modulating inflammation. It provides an in-depth overview of its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data on the Anti-inflammatory Effects of FPR2 Agonist 4 (Compound 43)
The anti-inflammatory activity of this compound (Compound 43) has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound (Compound 43) on Cytokine and Inflammatory Mediator Release in LPS-Stimulated Murine Microglial Cells (BV-2)
| Inflammatory Mediator | Agonist 4 Concentration | Incubation Time | % Reduction from LPS-stimulated Control | Citation |
| TNF-α | 100 nM | 24 hours | ~25% | [10] |
| Nitric Oxide (NO) | 100 nM | 24 hours | ~25% | [10] |
Table 2: In Vitro Efficacy of this compound (Compound 43) on Anti-Inflammatory Cytokine Release in Murine Microglial Cells (BV-2)
| Inflammatory Mediator | Agonist 4 Concentration | Incubation Time | Fold Increase over Untreated Control | Citation |
| IL-10 | 100 nM | 48 hours | ~4-fold | [10] |
Table 3: In Vitro Efficacy of this compound (Compound 43) on Pro-Inflammatory Cytokine Release
| Cell Type | Inflammatory Mediator | Effect | Citation |
| Mouse Macrophages | IL-6 | Dose-dependent inhibition | [11] |
| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-6 | Dose-dependent inhibition | [11] |
Table 4: In Vitro Activity of this compound (Compound 43) on FPR2
| Assay | Cell Line | Parameter | Value | Citation |
| Calcium Mobilization | CHO cells expressing hFPR2/ALX | EC50 | 44 nM | [12] |
| cAMP Assay | CHO cells expressing hFPR2/ALX | IC50 | 11.6 ± 1.9 nM | [13] |
| GTPγS Binding Assay | - | IC50 | 207 ± 51 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of FPR2 agonists like Agonist 4 (Compound 43).
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the assessment of a test compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[1]
a. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
b. Treatment:
-
Pre-treat the cells with various concentrations of the FPR2 agonist (e.g., Compound 43) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 50 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[10]
c. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent.[10][14]
-
Mix 50 µL of supernatant with an equal volume of Griess reagent (a mixture of 0.1% N-1-naphthylethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid).[14]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant at the desired time points (e.g., 24 or 48 hours).[10]
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][14]
-
Calcium Mobilization Assay
This assay measures the ability of an FPR2 agonist to induce an increase in intracellular calcium concentration in cells expressing the receptor, a hallmark of GPCR activation.[15][16]
a. Cell Preparation:
-
Use a cell line stably overexpressing human FPR2, such as Chinese Hamster Ovary (CHO) cells (CHO-FPR2).[15]
-
Harvest the cells and suspend them in a suitable buffer (e.g., Krebs-Henseleit-HEPES buffer) containing a calcium indicator dye, such as Fura-2 AM (3 µM), and 0.25 mM sulfinpyrazone.[15]
-
Incubate the cells at 37°C in a CO2 incubator for 30 minutes, followed by a 10-minute incubation at room temperature to allow for dye loading.[15]
-
Wash the cells three times with buffer containing 0.5% BSA to remove excess dye.[15]
b. Measurement of Calcium Flux:
-
Plate the dye-loaded cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.[15]
-
Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the FPR2 agonist at various concentrations to the wells.
-
Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Calculate the EC50 value from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an FPR2 agonist to either induce or inhibit the directed migration of immune cells, such as neutrophils or monocytes.[17][18]
a. Cell Preparation:
-
Isolate primary human neutrophils from peripheral blood or use a suitable cell line, such as differentiated HL-60 cells.
-
Resuspend the cells in a suitable assay medium (e.g., DMEM with 3% FCS) to a concentration of 4 x 10^6 cells/mL.[17]
b. Chemotaxis Measurement (Boyden Chamber Assay):
-
Use a chemotaxis chamber (e.g., ChemoTx® System) with a filter membrane (e.g., 3 µm pore size) separating the upper and lower wells.[17]
-
Add a known chemoattractant (e.g., LTB4 at 10^-6 M) or buffer as a control to the lower wells.[17]
-
In the upper wells, add the cell suspension that has been pre-treated with different concentrations of the FPR2 agonist or vehicle for 10 minutes.[17]
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a sufficient time to allow cell migration (e.g., 1-2 hours).
-
Remove the non-migrated cells from the top of the filter.
-
Stain and count the cells that have migrated to the lower side of the filter.
-
Calculate the percentage of migration or inhibition of migration compared to controls.
Visualizations
Signaling Pathways
Caption: FPR2 agonist signaling pathway promoting anti-inflammatory effects.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Inflammation and Oxidative Stress by Formyl Peptide Receptors in Cardiovascular Disease Progression [mdpi.com]
- 3. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 18. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
FPR2 Agonist 4 and Immune Cell Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR), has emerged as a critical regulator of the immune response.[1][2] Expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages, FPR2 is a highly promiscuous receptor that interacts with a diverse array of endogenous and exogenous ligands.[1][3] This interaction can trigger either pro-inflammatory or anti-inflammatory and pro-resolving signaling pathways, making FPR2 an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and even cancer.[1][4][5] This technical guide focuses on the role of a specific, exemplary FPR2 agonist, herein referred to as "FPR2 agonist 4," in modulating immune cell function. While "this compound" is a placeholder for the purpose of this guide, the data and protocols presented are a composite of findings from various selective FPR2 agonists documented in scientific literature.
Core Mechanism of Action
FPR2 agonists initiate intracellular signaling cascades upon binding to the receptor. This activation leads to the dissociation of heterotrimeric G proteins into their α and βγ subunits, which in turn modulate the activity of downstream effector molecules.[6] Key signaling pathways implicated in FPR2-mediated immune cell modulation include the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of protein kinase C (PKC).[7] Furthermore, FPR2 activation can influence the phosphoinositide 3-kinase (PI3K)/Akt pathway and various mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK pathways.[7][8] The specific signaling cascade and ultimate cellular response can be ligand-dependent, a phenomenon known as biased agonism.[9]
Data Presentation: Quantitative Effects of FPR2 Agonists
The following tables summarize the quantitative effects of various selective FPR2 agonists on key immune cell functions as reported in the literature. These tables provide a comparative overview for researchers engaged in the development and characterization of novel FPR2-targeting compounds.
Table 1: Effect of FPR2 Agonists on Cytokine Release from Immune Cells
| Agonist Example | Cell Type | Stimulus | Pro-inflammatory Cytokine Modulation | Anti-inflammatory Cytokine Modulation | Reference |
| Compound 43 | Microglia | LPS | ↓ TNF-α (~25% reduction at 100nM) | ↑ IL-10 (~4-fold increase at 100nM) | [10][11] |
| MR-39 | Microglia | LPS | ↓ TNF-α, ↓ IL-6 | - | [8] |
| MR-39 | Organotypic hippocampal cultures | LPS | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | ↑ IL-4 | [9][12] |
| BMS-986235 | Human Blood | - | No significant increase in IL-6, IL-8, TNF-α | ↑ IL-10, ↑ MCP-1 | [13] |
| MMK-1 | Human Monocytes/Neutrophils | - | ↑ IL-1β, ↑ IL-6 | - | [1] |
Table 2: Potency of FPR2 Agonists in Neutrophil Chemotaxis
| Agonist Example | Assay Type | EC50 Value | Reference |
| fMLF (mouse FPR2) | Chemotaxis (HEK 293 cells) | ~5 µM | [3] |
| MMK-1 (human FPR2) | Chemotaxis | 2 nM | [1] |
| WKYMVm (human FPR2) | Calcium Mobilization | 75 pM | [2] |
| Pyridazin-3(2H)-one-based agonist | Calcium Mobilization (FPR2-HL60 cells) | Low nanomolar range | [14] |
Table 3: Effect of FPR2 Agonists on Macrophage Polarization Markers
| Agonist/Condition | Cell Type | Marker | Modulation | Reference |
| BMS-986235 | Mouse Cardiac Macrophages | Arginase-1 (M2 marker) | ↑ mRNA levels | [13][15] |
| BMS-986235 | Mouse Cardiac Macrophages | CD206 (M2 marker) | ↑ Receptor levels | [13][15] |
| FPR2 Knockout | Mouse Macrophages | Arg1 (M2 marker) | ↑ mRNA expression upon LLC sup. stimulation | [5] |
| FPR2 Knockout | Mouse Macrophages | TNFα, iNOS (M1 markers) | ↓ mRNA expression upon LLC sup. stimulation | [5] |
| FPR2 Expression | Murine M1 Macrophages | Fpr2 | Up-regulated (>100-fold) | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of FPR2 agonists on immune cells.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
Objective: To quantify the chemotactic response of neutrophils towards an FPR2 agonist.
Materials:
-
Human peripheral blood or isolated neutrophils
-
Ficoll-Paque for neutrophil isolation
-
RPMI 1640 medium with 1% BSA and 20 mM HEPES
-
This compound
-
Chemoattractant (e.g., IL-8 as a positive control)
-
48-well microchemotaxis chamber (e.g., Boyden chamber) or 96-well Transwell plate with 3-5 µm pore size polycarbonate filters
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.[17]
-
Chamber Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium. Add the agonist dilutions, a positive control (e.g., IL-8), and a negative control (medium alone) to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Place the polycarbonate filter over the lower wells. Add 50 µL of the neutrophil suspension to the top of each filter in the upper chamber.[3]
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 45-90 minutes.[3][18]
-
Quantification of Migration:
-
Boyden Chamber: After incubation, remove the filter, fix, and stain it. Count the number of migrated cells in multiple high-power fields under a microscope.[18]
-
Transwell Plate: Aspirate the medium from the upper chamber and remove the non-migrated cells. Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent cell viability assay.[17]
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the FPR2 agonist to determine the EC50 value.
Protocol 2: Macrophage Polarization Assay
Objective: To assess the effect of an FPR2 agonist on macrophage polarization towards an M1 or M2 phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or CD14+ monocytes
-
Macrophage differentiation medium: RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (50 ng/mL).
-
M1 polarization medium: Macrophage differentiation medium with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 polarization medium: Macrophage differentiation medium with IL-4 (20 ng/mL) and IL-10 (20 ng/mL).[19]
-
This compound
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for M1 (e.g., TNF-α, iNOS) and M2 (e.g., Arg-1, CD206) markers.
-
Antibodies for flow cytometry analysis of M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2).
Procedure:
-
Macrophage Differentiation: Isolate CD14+ monocytes from PBMCs. Culture the monocytes in macrophage differentiation medium for 6-7 days to generate M0 macrophages.[20]
-
Polarization and Treatment: Replace the differentiation medium with fresh medium. Treat the M0 macrophages with:
-
M1 polarization medium (positive control for M1)
-
M2 polarization medium (positive control for M2)[19]
-
Medium alone (M0 control)
-
M2 polarization medium + this compound at various concentrations.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis of Polarization Markers:
-
qRT-PCR: Harvest the cells, extract total RNA using TRIzol, and perform qRT-PCR to quantify the gene expression of M1 and M2 markers.
-
Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the cell populations using a flow cytometer.
-
ELISA: Collect the culture supernatant to measure the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10, CCL18) cytokines by ELISA.[19]
-
-
Data Analysis: Compare the expression levels of M1 and M2 markers in the FPR2 agonist-treated group with the control groups to determine the effect on macrophage polarization.
Protocol 3: Measurement of Cytokine Release
Objective: To quantify the effect of an FPR2 agonist on the release of pro- and anti-inflammatory cytokines from immune cells.
Materials:
-
Isolated immune cells (e.g., PBMCs, macrophages, microglia)
-
Cell culture medium appropriate for the cell type
-
Stimulating agent (e.g., LPS)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Stimulation: Plate the immune cells at an appropriate density in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add a stimulating agent like LPS to induce cytokine production (if required for the experimental model). Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions for each cytokine. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and its interaction with immune cells.
Caption: FPR2 signaling cascade.
Caption: In vitro experimental workflow.
Conclusion
This compound, as a representative of a class of potent immunomodulatory molecules, holds significant promise for therapeutic intervention in a variety of diseases. The ability to selectively engage FPR2 and promote a pro-resolving phenotype in immune cells, such as by steering macrophages towards an M2-like state and modulating cytokine release, underscores its potential. The data and protocols presented in this guide offer a framework for researchers to further explore the therapeutic utility of FPR2 agonists. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental methodologies, will be paramount in translating the potential of FPR2-targeted therapies into clinical reality.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 3. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface receptor FPR2 promotes anti-tumor host defense by limiting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]
- 10. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
The Discovery and Synthesis of a Potent FPR2 Agonist: A Technical Overview of Compound 4
An In-depth Guide for Researchers and Drug Development Professionals on the Aryl Piperidinone Urea (B33335), FPR2 Agonist 4 (Compound 20)
This technical guide details the discovery, synthesis, and biological characterization of this compound, also identified as compound 20 in the primary literature. This potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2) represents a significant advancement in the development of therapeutics targeting inflammatory resolution pathways. This document provides a comprehensive overview of its pharmacological data, detailed experimental protocols for its synthesis and evaluation, and visual representations of key biological and chemical workflows.
Introduction to FPR2 and the Therapeutic Potential of its Agonists
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of the inflammatory response.[1][2] Unlike many inflammatory targets that aim to block pro-inflammatory signaling, FPR2 agonists are of particular interest because they can actively promote the resolution of inflammation, a process essential for tissue repair and return to homeostasis.[3] Activation of FPR2 by its endogenous ligands, such as Lipoxin A4 and Annexin A1, initiates signaling cascades that lead to reduced neutrophil recruitment, enhanced macrophage efferocytosis (clearance of apoptotic cells), and the production of anti-inflammatory mediators.[4][5] The therapeutic potential of FPR2 agonists is being explored for a wide range of inflammatory conditions, including cardiovascular diseases, neuroinflammation, and autoimmune disorders.
Discovery of this compound (Compound 20)
This compound (compound 20) was developed through a systematic optimization of an initial hit compound identified in a high-throughput screening (HTS) campaign. The discovery process, outlined below, involved iterative medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
The optimization process began with a weakly active HTS hit, which was developed into a series of aryl piperidinone ureas. Key structural modifications included the incorporation of a reverse sulfonamide group on the biaryl core and the introduction of an ortho-fluoro substituent, which culminated in the discovery of compound 20. This compound demonstrated superior potency and selectivity for FPR2 over the related FPR1 receptor, along with a favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Quantitative Biological Data
The biological activity of this compound (compound 20) and key analogs was assessed through in vitro and in vivo assays. The data is summarized in the tables below.
| Compound | hFPR2 EC50 (nM) | hFPR1 EC50 (nM) | Selectivity (FPR1/FPR2) |
| HTS Hit | >10000 | >10000 | - |
| Compound 11 | 0.4 | 1200 | 3000 |
| Compound 15 | 0.3 | 2500 | 8333 |
| Compound 20 (this compound) | 0.2 | >10000 | >50000 |
| Data sourced from "Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists". |
| Compound | Rat PK (10 mg/kg PO) |
| AUC (nM*h) | |
| Compound 11 | 180 |
| Compound 15 | 350 |
| Compound 20 (this compound) | 1200 |
| Data sourced from "Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists". |
FPR2 Signaling Pathway
Upon agonist binding, FPR2 activates intracellular signaling cascades that mediate its pro-resolving effects. The canonical pathway involves coupling to Gi/o G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream events including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. A simplified representation of the FPR2 signaling pathway is provided below.
Experimental Protocols
Synthesis of this compound (Compound 20)
The synthesis of compound 20 is a multi-step process. A generalized synthetic scheme is depicted below, followed by a detailed experimental protocol for the final step.
Final Step: Synthesis of N-(4-(1-(3-amino-4-chlorobenzoyl)piperidin-4-yl)-[1,1'-biphenyl]-2-yl)-N'-methylsulfonamide (Compound 20)
To a solution of the corresponding biaryl piperidinone intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (2.0 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the final compound 20.
In Vitro FPR2 and FPR1 Agonist Activity Assay (cAMP Assay)
The agonist activity of the compounds was determined by measuring their ability to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human FPR2 or FPR1.
-
Cell Culture: CHO-K1 cells stably expressing either hFPR2 or hFPR1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Compound Addition: Compounds are serially diluted and added to the cell suspension.
-
Stimulation: Forskolin is added to all wells to stimulate cAMP production, except for the negative control.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).
-
Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Model (Rat LPS-induced IL-10)
The in vivo efficacy of the FPR2 agonists was evaluated in a rat model of lipopolysaccharide (LPS)-induced inflammation by measuring the induction of the anti-inflammatory cytokine IL-10.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: Test compounds are formulated in a suitable vehicle and administered orally (p.o.) at various doses.
-
LPS Challenge: At a specified time post-compound administration, rats are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At a predetermined time point after the LPS challenge (e.g., 2 hours), blood samples are collected.
-
Cytokine Analysis: Plasma is isolated from the blood samples, and the concentration of IL-10 is quantified using a commercially available ELISA kit.
-
Data Analysis: The fold induction of IL-10 in compound-treated groups is compared to the vehicle-treated control group.
Conclusion
This compound (compound 20) is a potent and selective small molecule agonist of FPR2 with a promising in vivo profile. Its discovery through a systematic optimization process highlights the potential of the aryl piperidinone urea scaffold for developing novel anti-inflammatory and pro-resolving therapeutics. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of FPR2 agonism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of a Potent and Selective FPR2 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the potent and selective Formyl Peptide Receptor 2 (FPR2) agonist, compound 4 (also reported as compound 20 ). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical signaling pathways and experimental workflows.
Core Structure and Potency
Compound 4 belongs to the aryl piperidinone urea (B33335) class of FPR2 agonists. Its discovery and optimization stem from a high-throughput screening (HTS) hit, leading to a series of potent and selective compounds. The core scaffold consists of an aryl piperidinone urea moiety, which has been systematically modified to enhance potency and selectivity for FPR2 over its close homolog, FPR1.
Structure-Activity Relationship Data
The following table summarizes the quantitative SAR data for compound 4 and its key analogs. The data highlights the impact of various substitutions on the biaryl core and other regions of the molecule on FPR2 agonist potency (EC50) and selectivity versus FPR1. The optimization efforts focused on modifying the distal and proximal aryl rings, as well as the lactam substituents. A significant breakthrough was the incorporation of a reverse sulfonamide group on the biaryl core and an ortho-fluoro substituent, which culminated in the discovery of compound 20 (referred to as compound 4 in this guide).[1]
| Compound | R1 (ortho-substitution on distal aryl ring) | R2 (proximal aryl ring) | FPR2 EC50 (nM) | FPR1 EC50 (nM) | Selectivity (FPR1/FPR2) |
| 3 | -SO2Me | Unsubstituted | 1.8 | 3.6 | 2 |
| 4 | -NHS(O)2Me | Unsubstituted | 2.5 | 20 | 8 |
| 5 | -NHS(O)2tBu | Unsubstituted | 0.8 | 1.4 | 1.8 |
| 11 | -NHS(O)2Me | ortho-F | 0.3 | >10000 | >33333 |
| 15 | -S(O)(=NH)Me | ortho-F | 0.4 | 1600 | 4000 |
| 20 (4) | -S(O)Me(=NH) | ortho-F | 0.2 | 1100 | 5500 |
Signaling Pathways of FPR2
FPR2 is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gαi/o, leading to the activation of multiple downstream signaling cascades.[2] Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to various cellular responses, including chemotaxis, phagocytosis, and the modulation of inflammatory responses.[3] Furthermore, agonist-bound FPR2 can recruit β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[4]
References
Methodological & Application
Application Notes: In Vitro Profiling of FPR2 Agonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G-protein coupled receptor (GPCR) that plays a critical role in regulating inflammatory responses.[1][2][3][4] Its ability to be activated by a wide array of structurally diverse ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving signaling pathways, makes it a compelling therapeutic target for a variety of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer.[1] The development of selective FPR2 agonists is a promising strategy for modulating these pathological processes. This document provides detailed protocols for the in vitro characterization of "FPR2 agonist 4," a hypothetical novel compound, using key functional assays.
FPR2 Signaling Overview
Upon agonist binding, FPR2, which is coupled to inhibitory G-proteins (Gαi), triggers a cascade of intracellular events. This includes the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These signaling cascades ultimately regulate crucial cellular functions such as chemotaxis, degranulation, and cytokine production. The specific cellular response can be ligand-dependent, highlighting the importance of thorough in vitro profiling.
Key In Vitro Assays for FPR2 Agonist Profiling
The following protocols describe standard in vitro assays to determine the potency and efficacy of "this compound".
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of an agonist to activate FPR2 and trigger the release of intracellular calcium stores, a hallmark of Gαi-coupled GPCR activation.
Data Presentation
| Compound | Cell Line | EC50 (nM) | Emax (% of Control) |
| This compound | CHO-hFPR2 | [Value] | [Value] |
| WKYMVm (Control) | CHO-hFPR2 | 10 - 50 | 100 |
| This compound | CHO-hFPR1 | [Value] | [Value] |
| fMLF (Control) | CHO-hFPR1 | 1 - 10 | 100 |
Experimental Protocol
Methodology
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human FPR2 (CHO-hFPR2) or human FPR1 (CHO-hFPR1) for selectivity testing.
-
Seed the cells at a density of 5 x 10⁴ cells/well into a 96-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
The next day, remove the culture medium.
-
Load the cells with a calcium-sensitive dye, such as Fura-2AM (3 μM), in a buffer (e.g., Krebs-Henseleit-HEPES buffer) containing 0.25 mM sulfinpyrazone.
-
Incubate at 37°C for 30 minutes, followed by 10 minutes at room temperature.
-
Wash the cells three times with buffer containing 0.5% BSA.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of "this compound" and a known FPR2 agonist control (e.g., WKYMVm) in the assay buffer.
-
Use an automated fluorometer (e.g., FlexStation II) to add the compounds to the cell plate.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity before and after compound addition, typically at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
The ratio of emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the dose-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
-
Chemotaxis Assay
This assay assesses the ability of "this compound" to induce directed cell migration, a key physiological function mediated by FPR2 activation in immune cells.
Data Presentation
| Compound | Cell Type | Peak Chemotactic Concentration (nM) | Chemotactic Index |
| This compound | Human Neutrophils | [Value] | [Value] |
| WKYMVm (Control) | Human Neutrophils | 100 | [Value] |
| This compound | FPR2-transfected cells | [Value] | [Value] |
| fMLF (Control) | FPR2-transfected cells | 5000 | [Value] |
Experimental Protocol
Methodology
-
Cell Preparation:
-
Isolate human neutrophils from fresh peripheral blood or use a cell line expressing FPR2 (e.g., FPR2-transfected HEK293 cells).
-
Resuspend the cells in a suitable assay medium (e.g., DMEM with 3% FCS) to a concentration of 4 x 10⁶ cells/mL.
-
-
Chemotaxis Chamber Setup:
-
Use a 96-well chemotaxis chamber system (e.g., ChemoTx® System) with a polycarbonate filter (typically 3 μm pore size for neutrophils).
-
-
Assay Procedure:
-
Add serial dilutions of "this compound" or a control chemoattractant to the lower wells of the chamber.
-
Place the filter membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the cell type (e.g., 45 minutes to 3 hours for neutrophils).
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the filter.
-
Stain and count the cells that have migrated to the lower side of the filter.
-
The results can be expressed as a chemotactic index, which is the fold increase in migrated cells in the presence of the agonist compared to the medium control.
-
Receptor Binding Assay
This assay determines the affinity of "this compound" for the FPR2 receptor by measuring its ability to compete with a labeled ligand.
Data Presentation
| Compound | Labeled Ligand | Ki (nM) |
| This compound | [e.g., WK(FITC)YMVm] | [Value] |
| WKYMVm (unlabeled) | [e.g., WK(FITC)YMVm] | [Value] |
Experimental Protocol
Methodology
-
Cell and Membrane Preparation:
-
Use cells or cell membranes from a cell line overexpressing FPR2 (e.g., U937 cells or transfected RBL cells).
-
-
Competitive Binding:
-
Incubate the cells or membranes with a fixed concentration of a high-affinity fluorescently labeled FPR2 ligand (e.g., WK(FITC)YMVm).
-
Add increasing concentrations of unlabeled "this compound" or a control competitor.
-
Incubate on ice to reach binding equilibrium.
-
-
Detection and Analysis:
-
Measure the amount of bound fluorescent ligand using flow cytometry.
-
The decrease in fluorescence intensity indicates displacement of the labeled ligand by "this compound".
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the labeled ligand).
-
Conclusion
The described in vitro assays provide a robust framework for characterizing the pharmacological profile of "this compound". By systematically evaluating its potency in inducing calcium mobilization, its efficacy in promoting chemotaxis, and its affinity for the receptor, researchers can gain critical insights into its potential as a selective FPR2 modulator. These foundational studies are essential for advancing promising candidates into further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: FPR2 Agonist Chemotaxis Assay in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a critical role in regulating neutrophil function.[1][2] Expressed on the surface of neutrophils, FPR2 is activated by a diverse range of ligands, including N-formylated peptides from bacteria and mitochondria, synthetic peptides, and endogenous pro-resolving lipid mediators.[1][3] This receptor is a key player in the inflammatory response, capable of mediating both pro-inflammatory and anti-inflammatory signals depending on the activating agonist.[2][4] Consequently, FPR2 has emerged as an attractive therapeutic target for a variety of inflammatory diseases.[2][4]
This document provides detailed protocols and application notes for performing a neutrophil chemotaxis assay in response to FPR2 agonists. Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental function of neutrophils and a crucial readout for assessing the efficacy of potential FPR2-targeting therapeutics.[5][6]
FPR2 Agonists
A wide array of agonists can activate FPR2, each potentially eliciting distinct downstream signaling and functional responses in neutrophils.[4] The choice of agonist is a critical parameter in designing a chemotaxis experiment.
| Agonist Class | Examples | Typical Concentration Range | Reference |
| Synthetic Peptides | WKYMVm | 1 nM - 10 µM | [4][7] |
| fMLF (low affinity) | 1 µM - 100 µM | [8] | |
| Endogenous Peptides | Annexin A1 (Ac2-26) | 1 µM - 10 µM | [2][4] |
| Serum Amyloid A (SAA) | 10 nM - 1 µM | [4] | |
| LL-37 | 100 nM - 5 µM | [4] | |
| Lipid Mediators | Lipoxin A4 (LXA4) | 1 nM - 100 nM | [1][4] |
| Small Molecules | Compound 43 (Cpd43) | 100 nM - 10 µM | [6] |
| Quin-C1 | 100 nM - 10 µM | [4] | |
| Act-389949 | 1 nM - 1 µM | [5][9] |
FPR2 Signaling Pathway in Neutrophils
Upon agonist binding, FPR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family.[4] This initiates a cascade of intracellular signaling events culminating in chemotaxis. The key signaling pathways are outlined below.
Figure 1. Simplified FPR2 signaling pathway leading to neutrophil chemotaxis.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol describes a widely used method for quantifying neutrophil chemotaxis in vitro.
Materials
-
Human peripheral blood
-
Density gradient centrifugation medium (e.g., Polymorphprep® or Ficoll-Paque)[10]
-
Red blood cell lysis buffer
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)[10]
-
FPR2 agonist of choice
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell® inserts with 3-5 µm pores)[8][11]
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope with imaging software
-
Cell counting solution (e.g., Calcein-AM or Hoechst stain) or flow cytometer[10][12]
Methods
-
Neutrophil Isolation:
-
Assay Setup:
-
Prepare serial dilutions of the FPR2 agonist in RPMI 1640 with BSA.
-
Add the agonist solutions to the lower wells of the chemotaxis chamber.[11] Use medium without agonist as a negative control (random migration/chemokinesis).
-
Place the microporous membrane (Transwell® insert) over the lower wells.
-
Carefully add the neutrophil suspension to the upper chamber of the insert.[8]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
Migrated cells are those that have traversed the membrane and are present in the lower chamber or attached to the underside of the membrane.
-
Microscopy Method: Stain the cells on the underside of the membrane with a fluorescent dye (e.g., Hoechst stain).[12] Count the number of migrated cells in several high-power fields using a fluorescence microscope.
-
Fluorometric Method: Add a fluorescent dye (e.g., Calcein-AM) to the lower well and incubate to label migrated cells. Measure the fluorescence intensity using a microplate reader.
-
Flow Cytometry Method: Collect the cells from the lower chamber and count them using a flow cytometer for precise quantification.[10]
-
Data Analysis
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the negative control.
-
Plot the number of migrated cells or the chemotactic index against the agonist concentration to generate a dose-response curve.
-
From the dose-response curve, determine key parameters such as the EC50 (the concentration of agonist that elicits a half-maximal response).
| Parameter | Description | Typical Values (fMLF in mouse neutrophils) | Reference |
| EC50 for Chemotaxis | Effective concentration for 50% maximal migration | ~5 µM for FPR2 | [8] |
| Optimal Incubation Time | Time for maximal cell migration | 45 min - 1.5 hours | [8][10] |
| Pore Size | Diameter of pores in the migration membrane | 3 µm for neutrophils | [8] |
| Cell Concentration | Initial concentration of neutrophils in the upper chamber | 1-2 x 10^6 cells/mL | [11] |
Experimental Workflow Diagram
Figure 2. Experimental workflow for the neutrophil chemotaxis assay.
Troubleshooting and Considerations
-
Low Cell Viability: Ensure neutrophils are handled gently and used promptly after isolation. The addition of BSA to the medium helps maintain viability.[10]
-
High Background Migration: This could be due to contaminating chemoattractants. Use high-purity reagents and sterile, endotoxin-free plasticware.
-
Agonist Inactivation: Some peptide agonists, like WKYMVm, can be oxidized and inactivated by neutrophil-derived reactive oxygen species.[5][9] Consider using more stable agonists like Act-389949 for longer experiments.
-
Chemokinesis vs. Chemotaxis: To confirm true directed migration (chemotaxis) versus random migration (chemokinesis), include a control where the agonist is added to both the upper and lower chambers.[8] No significant migration should be observed in this condition.[8]
-
Receptor Desensitization: High concentrations of agonists can lead to receptor desensitization, resulting in a bell-shaped dose-response curve where migration is inhibited at supra-optimal concentrations.[8][13]
By following these detailed protocols and considering the key variables, researchers can obtain robust and reproducible data on the chemotactic response of neutrophils to FPR2 agonists, facilitating the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and signaling characterization of the neutrophil FPR2 selective agonist Act-389949 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FPR2 Agonist 4-Induced ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to a specific Formyl Peptide Receptor 2 (FPR2) agonist, referred to herein as "Agonist 4." The protocols detailed below are essential for researchers characterizing the signaling pathways of novel FPR2 agonists and for professionals in drug development assessing the potency and efficacy of such compounds.
Introduction
Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), is a key player in the inflammatory response. Its activation by a variety of ligands can trigger either pro- or anti-inflammatory cellular responses. Upon agonist binding, FPR2 initiates a cascade of intracellular signaling events, one of the most critical being the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK. Measuring the extent of ERK phosphorylation is a reliable method to quantify the activation of FPR2 and the subsequent downstream signaling.
The activation of the ERK pathway by FPR2 agonists is a crucial event in mediating cellular responses such as chemotaxis, proliferation, and cytokine production. Therefore, accurately quantifying ERK phosphorylation is fundamental in understanding the pharmacological profile of a novel FPR2 agonist like "Agonist 4."
Signaling Pathway
Activation of FPR2 by an agonist such as "Agonist 4" typically leads to the activation of both heterotrimeric G-proteins and β-arrestins. This initiates a downstream signaling cascade that results in the phosphorylation of ERK1/2. The simplified signaling pathway is as follows:
-
Agonist Binding : Agonist 4 binds to and activates the FPR2 receptor on the cell surface.
-
G-Protein Activation : The activated receptor facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G-protein, leading to its dissociation from the Gβγ dimer.
-
Downstream Effectors : The activated G-protein subunits modulate the activity of various downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).
-
MAPK Cascade : Activation of these effectors leads to the sequential activation of the MAPK cascade, involving Raf, MEK1/2, and finally ERK1/2.
-
**ERK
Application Notes and Protocols for FPR2 Agonist β-Arrestin Recruitment Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses. Its activation by various agonists can trigger both pro-inflammatory and anti-inflammatory signaling pathways. One of the key events following FPR2 activation is the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[1][2][3]
The β-arrestin recruitment assay is a robust and widely used method to quantify the interaction between an activated GPCR, such as FPR2, and β-arrestin.[4] This assay is invaluable for identifying and characterizing novel FPR2 agonists, studying biased agonism, and for high-throughput screening of compound libraries in drug discovery.[2] Biased agonists are ligands that preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), offering the potential for more targeted therapeutics with fewer side effects.[2]
This document provides detailed application notes and a comprehensive protocol for performing an FPR2 agonist β-arrestin recruitment assay, primarily focusing on the widely used PathHunter® enzyme fragment complementation (EFC) technology.
Signaling Pathway of FPR2-Mediated β-Arrestin Recruitment
FPR2 is a Gi/Go-coupled GPCR.[5] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Simultaneously, the agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The recruitment of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Subsequently, the FPR2-β-arrestin complex is targeted for internalization into endosomes, a process that is crucial for receptor resensitization and for initiating a second wave of signaling from intracellular compartments. This β-arrestin-mediated signaling is G protein-independent and can involve the activation of various kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.[6]
Data Presentation
The following table summarizes the potency (EC50 values) of representative FPR2 agonists in inducing β-arrestin recruitment and, where available, other downstream signaling events.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| BMS-986235 | β-arrestin recruitment | hFPR2 expressing cells | 0.41 | [7] |
| BMS-986235 | β-arrestin recruitment | mFPR2 expressing cells | 3.4 | [7] |
| Compound 8 | β-arrestin recruitment | Not Specified | 20 | [8] |
| Compound 8 | Calcium mobilization | Not Specified | 740 | [8] |
| FPR2 agonist 2 | Not Specified | Not Specified | 130 | [9] |
Experimental Protocols
This protocol is based on the PathHunter® eXpress β-Arrestin GPCR Assay technology.[10][11][12] This is a homogeneous, "add-and-read" assay format that is highly amenable to high-throughput screening. The principle involves the use of a cell line co-expressing the FPR2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment of β-arrestin-EA to the FPR2-PK brings the two enzyme fragments together, forming an active β-galactosidase enzyme. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[10]
Experimental Workflow
Materials and Reagents
-
PathHunter® eXpress FPR2 β-Arrestin Assay Kit (containing cryopreserved cells, cell plating reagent, detection reagents, and assay plates)
-
FPR2 agonists (and antagonists, if applicable)
-
DMSO (for compound dilution)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminescence plate reader
-
Multichannel pipettes
-
Sterile, disposable reagent reservoirs
Step-by-Step Protocol for Agonist Mode
Day 1: Cell Plating
-
Rapidly thaw the vial of cryopreserved PathHunter® eXpress FPR2 cells in a 37°C water bath.
-
Transfer the thawed cells into the provided cell plating reagent.
-
Gently mix the cell suspension to ensure a uniform distribution.
-
Dispense the cell suspension into the wells of the provided 96-well or 384-well microplate.[10]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[10]
Day 2: Agonist Addition and Signal Detection
-
Compound Preparation: Prepare a serial dilution of the FPR2 agonist in the appropriate cell plating reagent. A typical starting concentration might be 100-fold higher than the expected final highest concentration. Ensure that the final DMSO concentration in the assay wells is ≤1%.[10]
-
Agonist Addition: Remove the cell plate from the incubator and add the prepared agonist dilutions to the respective wells. Include wells with vehicle only as a negative control.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[11] This incubation time may be optimized for specific agonists.
-
Detection Reagent Preparation: During the agonist incubation, prepare the PathHunter® detection reagent by mixing the substrate reagents according to the kit instructions.[11]
-
Signal Development: After the agonist incubation, add the prepared detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[11]
-
Luminescence Reading: Read the chemiluminescent signal on a plate reader.
Data Analysis
-
Subtract the average relative light units (RLU) of the vehicle control wells from all other RLU values.
-
Plot the corrected RLU values against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The FPR2 β-arrestin recruitment assay is a powerful tool for the discovery and characterization of novel FPR2 agonists. The detailed protocol provided herein, based on the widely accessible PathHunter® technology, offers a reliable and high-throughput method for quantifying this important signaling event. The ability to dissect the β-arrestin pathway from G protein-dependent signaling is crucial for understanding the nuances of FPR2 pharmacology and for the development of next-generation therapeutics targeting this receptor.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PathHunter® eXpress mFPR2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 6. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FPR2 agonist compound 8 | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 9. FPR2 agonist 2 - Immunomart [immunomart.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Application Notes and Protocols for FPR2 Agagonist 4 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses. FPR2 can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the agonist and cell type. FPR2 agonist 4, also known as compound 20, is a potent and selective small molecule agonist for FPR2 with an EC50 of 0.2 nM[1][2]. This document provides detailed application notes and protocols for the use of this compound in primary cell culture, with a focus on primary microglia, key immune cells of the central nervous system.
Mechanism of Action & Signaling Pathway
This compound belongs to the class of aryl piperidinone ureas[3][4][5]. Upon binding to FPR2, a Gi/o-coupled GPCR, it initiates a cascade of intracellular signaling events. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the dissociation of the G protein into Gαi and Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, FPR2 activation can modulate the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, ultimately influencing cellular responses such as chemotaxis, phagocytosis, and the production of inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: FPR2 Agonist 4 for In Vivo Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses.[1][2] FPR2 is considered a "dual-edged sword" as it can mediate both pro-inflammatory and anti-inflammatory signals, depending on the activating ligand.[1][3] While endogenous ligands like Serum Amyloid A (SAA) can trigger pro-inflammatory responses, other mediators such as Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and Annexin A1 (AnxA1) activate potent anti-inflammatory and pro-resolving pathways.[3][4] This unique characteristic makes FPR2 a compelling therapeutic target for a wide range of inflammation-related diseases.[1][5]
Activation of FPR2 by pro-resolving agonists typically leads to the inhibition of leukocyte recruitment, reduction of pro-inflammatory cytokine production, and stimulation of macrophage-mediated clearance of apoptotic cells (efferocytosis), actively promoting the resolution of inflammation.[6][7] These characteristics support the development of selective FPR2 agonists as a novel class of anti-inflammatory therapeutics.[8]
This document provides detailed application notes and protocols for the use of a representative synthetic small-molecule FPR2 agonist, referred to here as FPR2 Agonist 4 (Compound 43) , in various preclinical animal models of inflammation. Compound 43 is a known selective FPR2 agonist that has demonstrated anti-inflammatory efficacy in vivo.[2][8]
Mechanism of Action and Signaling Pathway
This compound, like other anti-inflammatory agonists, binds to FPR2, which is primarily coupled to inhibitory G proteins (Gαi/o).[7][8] This binding event initiates a signaling cascade that counteracts pro-inflammatory processes. The key mechanisms include:
-
Inhibition of Pro-inflammatory Pathways: Activation of FPR2 leads to the suppression of key pro-inflammatory transcription factors such as NF-κB, which in turn reduces the expression and secretion of cytokines like TNF-α and IL-6.[2][9]
-
Modulation of Kinase Cascades: The signaling involves the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and modulation of mitogen-activated protein kinases (MAPKs), including ERK1/2.[10][11] These pathways are crucial for regulating cell migration, survival, and cytokine production.
-
Promotion of Resolution: FPR2 signaling actively promotes the resolution of inflammation by inhibiting neutrophil infiltration and stimulating the phagocytosis of apoptotic cells by macrophages.[7]
The following diagram illustrates the simplified anti-inflammatory signaling pathway initiated by an FPR2 agonist.
Quantitative Data Summary
The efficacy of FPR2 agonists has been quantified in several well-established animal models of inflammation. The following tables summarize representative data for this compound (Compound 43) and other common agonists.
Table 1: Efficacy of FPR2 Agonists in In Vivo Inflammation Models
| Animal Model | Agonist | Species | Dose & Route | Key Outcome | Reference |
| IL-1β-induced Air Pouch | Compound 43 | Mouse | ~1.5 mg/kg (10 nmol), i.v. | ~75% inhibition of Gr1+ cell recruitment | [8] |
| K/BxN Serum-Induced Arthritis | Compound 43 | Mouse | 30 mg/kg, i.p. | Significant reduction in clinical arthritis score and joint TNF-α expression | [2] |
| Carrageenan Paw Edema | N/A (FPR2-/-) | Mouse | N/A | Fpr2 deletion results in a ~2.5-fold increase in paw swelling vs. WT | [8] |
| Zymosan-induced Peritonitis | Annexin A1 | Mouse | 1 mg, i.v. | Significant reduction in Gr1+ cell influx into the peritoneal cavity | [8] |
| LPS-induced Neutrophilia | RCI Compounds | Mouse | 10-30 mg/kg, p.o. | Potent inhibition of neutrophil influx in Broncho-Alveolar Lavage Fluid (BALF) | [12] |
Table 2: Example Dosing and Administration for this compound (Compound 43)
| Parameter | Recommendation | Notes |
| Formulation | Suspend in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolve in a solution containing DMSO and Tween 80, further diluted in saline. | Ensure final DMSO concentration is non-toxic (typically <5%). A vehicle control group is essential. |
| Dose Range | 1 - 30 mg/kg | The optimal dose is model-dependent. Dose-response studies are recommended. Lower doses (~1-5 mg/kg) are effective for acute models, while higher doses (~30 mg/kg) may be needed for chronic/severe models like arthritis.[2][8] |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) | The route can affect bioavailability and pharmacokinetics. I.p. is common for systemic effects in models like arthritis and peritonitis.[2][13] |
| Timing of Administration | Prophylactic: 10-30 min before inflammatory stimulus. Therapeutic: After the onset of clinical signs. | Timing is critical. Pre-treatment is often used to assess the direct inhibitory effect on the inflammatory cascade.[2][8] |
Experimental Protocols
The following are detailed protocols for common in vivo inflammation models where this compound can be evaluated. An experimental workflow diagram is provided first for a general overview.
Protocol 1: Carrageenan-Induced Paw Edema
This model assesses acute, localized inflammation and is sensitive to anti-inflammatory compounds that inhibit mediators like prostaglandins (B1171923) and cytokines.
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Reagents:
-
Carrageenan (Lambda, Type IV): 1% (w/v) solution in sterile 0.9% saline.
-
This compound: Prepared in a suitable vehicle (see Table 2).
-
Vehicle Control.
-
-
Procedure:
-
Measure the baseline paw volume of the right hind paw of each mouse using a plethysmometer.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes prior to the carrageenan challenge.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the increase in paw volume (edema) for each mouse at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for the agonist-treated group compared to the vehicle group.
-
Protocol 2: Zymosan-Induced Peritonitis
This model is used to study acute inflammation and leukocyte migration into the peritoneal cavity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents:
-
Zymosan A: Suspend at 1 mg/mL in sterile 0.9% saline.
-
This compound: Prepared in vehicle.
-
Vehicle Control.
-
Peritoneal Lavage Buffer: PBS with 3 mM EDTA.
-
-
Procedure:
-
Administer this compound (e.g., 1-5 mg/kg, i.v. or i.p.) or vehicle 10-15 minutes prior to zymosan injection.[8]
-
Inject 1 mL of the zymosan suspension (1 mg/mouse) intraperitoneally.
-
At a defined time point (typically 4 hours), euthanize the mice by CO2 asphyxiation.[8]
-
Expose the peritoneal cavity and inject 5 mL of ice-cold lavage buffer.
-
Gently massage the abdomen and aspirate the peritoneal fluid.
-
-
Endpoint Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Perform cytospin preparations and stain with Wright-Giemsa or use flow cytometry with markers like Ly-6G/Gr-1 (for neutrophils) and F4/80 (for macrophages) to determine differential cell counts.
-
Protocol 3: Murine Air Pouch Model of Inflammation
This model creates a synovium-like cavity, ideal for studying leukocyte migration and the local concentration of inflammatory mediators.[14][15]
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Pouch Creation (Day 0): Anesthetize the mouse and inject 3-5 mL of sterile air subcutaneously into the dorsal intrascapular region.[15][16]
-
Pouch Maintenance (Day 3): Re-inject 2-3 mL of sterile air into the existing pouch to maintain its structure.[15]
-
Inflammation Induction (Day 6):
-
Exudate Collection (Day 6, 4-6 hours post-induction):
-
Euthanize the mice.
-
Carefully inject 2-3 mL of lavage buffer (PBS/EDTA) into the pouch, massage gently, and aspirate the fluid (exudate).
-
-
-
Endpoint Analysis:
-
Measure the volume of the collected exudate.
-
Perform total and differential cell counts on the exudate fluid as described in the peritonitis protocol.
-
Centrifuge the exudate and store the supernatant at -80°C for subsequent analysis of cytokines (e.g., TNF-α, IL-6) by ELISA.
-
This compound (Compound 43) is a valuable tool for investigating the therapeutic potential of modulating the FPR2 receptor in inflammatory diseases. The protocols described herein provide standardized methods for assessing the anti-inflammatory and pro-resolving efficacy of this and other FPR2 agonists in vivo. Proper experimental design, including appropriate controls, dose-selection, and timing of administration, is critical for obtaining robust and reproducible data. The results from these models can provide strong preclinical evidence to support the development of FPR2-targeting therapies.
References
- 1. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. formyl-peptide-receptor-2-is-an-emerging-modulator-of-inflammation-in-the-liver - Ask this paper | Bohrium [bohrium.com]
- 5. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
Application Notes and Protocols: Anti-inflammatory Effects of FPR2 Agonist 4 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of FPR2 agonist 4 in macrophages. This document includes quantitative data on its effects, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor that plays a pivotal role in regulating the inflammatory response. Depending on the ligand, FPR2 can mediate either pro-inflammatory or anti-inflammatory signals. Agonists of FPR2, such as the synthetic small molecule designated here as "this compound" (a representative compound for a class of selective FPR2 agonists), have emerged as promising therapeutic agents for resolving inflammation. In macrophages, a key cell type in the innate immune system, activation of FPR2 by specific agonists can suppress the production of pro-inflammatory mediators and promote a pro-resolution phenotype.
Data Presentation
The following tables summarize the quantitative effects of representative FPR2 agonists on macrophage inflammatory responses, based on published studies.
Table 1: Effect of FPR2 Agonist (Compound 43) on LPS-Induced Responses in RAW 264.7 Macrophages
| Parameter | Stimulus | Treatment | Concentration | % Inhibition / Change | Reference |
| IL-6 Release | LPS (10 ng/mL) | Compound 43 | 30 µM | Significant Suppression | |
| NF-κB Activity | LPS (1 ng/mL) | Compound 43 | 30 µM | Significant Inhibition | |
| NFATc1 Activity | LPS (10 ng/mL) | Compound 43 | 30 µM | Significant Inhibition | |
| TNF-α Release | LPS (50 ng/mL) | Compound 43 | 100 nM | ~25% Inhibition | [1] |
| Nitric Oxide (NO) Release | LPS (50 ng/mL) | Compound 43 | 100 nM | ~25% Inhibition | [1] |
| IL-10 Release | LPS (50 ng/mL) | Compound 43 | 100 nM | Significant Increase | [1] |
Table 2: Effects of Other Representative FPR2 Agonists on Macrophage Function
| Agonist | Cell Type/System | Effect | Reference |
| WKYMVm | Macrophages | Downregulation of TNF-α, IL-1β, IL-6; Upregulation of IL-10, TGF-β | [2] |
| BMS-986235 | Human Whole Blood | Dose-dependent increase in IL-10 production | [3] |
| BMS-986235 | Macrophages | Enhanced phagocytosis | [4] |
Signaling Pathways
Activation of FPR2 by an anti-inflammatory agonist like this compound in macrophages triggers intracellular signaling cascades that ultimately suppress pro-inflammatory gene expression and promote a resolution-phase phenotype. A key mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound signaling pathway in macrophages.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in macrophages.
Protocol 1: Macrophage Culture and LPS-Induced Inflammation
This protocol describes the culture of the murine macrophage cell line RAW 264.7 and the induction of an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
LPS from E. coli (serotype O111:B4 or similar)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Sterile cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Subculture cells every 2-3 days when they reach 80-90% confluency.
-
Seeding: Seed RAW 264.7 cells into the desired plate format (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (e.g., DMSO, final concentration <0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 10-100 ng/mL) for the desired time period (e.g., 4-24 hours).
-
-
Sample Collection:
-
For cytokine analysis, collect the cell culture supernatant and store at -80°C until use.
-
For protein or RNA analysis, wash the cells with cold PBS and lyse them using appropriate lysis buffers.
-
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol outlines the quantification of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for the cytokines of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from Protocol 1
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and treatment with this compound.
Materials:
-
RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
LPS
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound effects.
References
- 1. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPR2 Agonist 4 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies investigating the neuroprotective effects of a Formyl Peptide Receptor 2 (FPR2) agonist, designated here as "FPR2 Agonist 4." This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to FPR2 and Neuroprotection
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor that plays a critical role in the resolution of inflammation.[1][2] Its activation by various agonists, including endogenous lipids like lipoxin A4 (LXA4) and resolvin D1 (RvD1), as well as synthetic compounds, triggers signaling cascades that lead to anti-inflammatory and pro-resolving effects.[1][2] In the central nervous system (CNS), FPR2 is expressed on various cell types, including microglia, astrocytes, and neurons.[3][4][5] Activation of FPR2 has been shown to be neuroprotective in various models of neurological disease, including stroke, Alzheimer's disease, and neuropathic pain, primarily by reducing neuroinflammation, promoting the clearance of cellular debris, and supporting neuronal survival.[1][2][6]
Signaling Pathways of FPR2 in Neuroprotection
Activation of FPR2 by an agonist like this compound initiates downstream signaling pathways that collectively contribute to neuroprotection. These pathways often involve the inhibition of pro-inflammatory transcription factors and the activation of pro-resolving and pro-survival signals.
Experimental Design: A Step-by-Step Approach
A logical workflow is crucial for evaluating the neuroprotective potential of this compound. The following diagram outlines a typical experimental progression from in vitro characterization to in vivo validation.
In Vitro Neuroprotection Studies
Protocol 1: Primary Microglial Culture for Neuroinflammation Studies
Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Postnatal day 1-3 (P1-P3) mouse or rat pups
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT Cell Viability Assay Kit
-
Caspase-3 Activity Assay Kit
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Isolation and Culture: Isolate primary microglia from the cortices of P1-P3 pups as previously described.[7][8][9] Culture the mixed glial cells for 7-10 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Microglia Isolation: Isolate microglia by shaking the flasks at 180-220 rpm for 2 hours.[7][10][11]
-
Cell Seeding: Seed the purified microglia into 96-well plates at a density of 5 x 10^4 cells/well.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated control group and an this compound alone group.
-
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay according to the manufacturer's protocol to assess cell viability.[1][2][3][6][12]
-
Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay kit to quantify apoptosis.[13][14][15][16]
-
Inflammatory Cytokines: Collect the cell culture supernatant and measure the levels of TNF-α and IL-1β using ELISA kits.[17][18][19][20]
-
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 15.3 ± 2.1 | 8.7 ± 1.5 |
| LPS (100 ng/mL) | 75.4 ± 6.8 | 3.5 ± 0.4 | 250.6 ± 20.1 | 180.4 ± 15.3 |
| LPS + this compound (Low Dose) | 85.1 ± 7.1 | 2.1 ± 0.3 | 150.2 ± 12.5 | 110.9 ± 9.8 |
| LPS + this compound (High Dose) | 95.2 ± 5.9 | 1.2 ± 0.2 | 50.8 ± 6.3 | 45.1 ± 5.7 |
| This compound (High Dose) | 99.1 ± 4.7 | 1.1 ± 0.1 | 16.1 ± 2.5 | 9.2 ± 1.8 |
Protocol 2: Organotypic Hippocampal Slice Cultures for Excitotoxicity Studies
Objective: To evaluate the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in an organotypic hippocampal slice culture model.
Materials:
-
Postnatal day 7-9 (P7-P9) mouse or rat pups
-
Culture medium (e.g., MEM-based)
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Propidium Iodide (PI) for cell death imaging
-
Antibodies for Immunohistochemistry (NeuN, Iba1, GFAP)
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick organotypic hippocampal slices from P7-P9 pups and culture them on membrane inserts.[21][22][23][24][25]
-
Treatment: After 6-7 days in vitro, pre-treat the slices with this compound for 24 hours. Then, expose the slices to NMDA (e.g., 50 µM) for 4 hours to induce excitotoxicity.
-
Cell Death Assessment:
-
During and after NMDA treatment, incubate the slices with Propidium Iodide (PI) to visualize cell death in real-time or at the endpoint using fluorescence microscopy.
-
-
Immunohistochemistry: At the end of the experiment, fix the slices and perform immunohistochemistry for neuronal (NeuN), microglial (Iba1), and astrocytic (GFAP) markers to assess neuronal loss and glial activation.[26][27][28][29][30]
Data Presentation:
| Treatment Group | PI Fluorescence (Arbitrary Units) | NeuN Positive Cells (% of Control) | Iba1 Immunoreactivity (Fold Change) | GFAP Immunoreactivity (Fold Change) |
| Control (Vehicle) | 10.5 ± 1.2 | 100 ± 8.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| NMDA (50 µM) | 85.3 ± 9.1 | 35.2 ± 5.6 | 4.2 ± 0.5 | 3.8 ± 0.6 |
| NMDA + this compound (Low Dose) | 50.1 ± 6.3 | 65.7 ± 7.1 | 2.5 ± 0.4 | 2.1 ± 0.4 |
| NMDA + this compound (High Dose) | 25.4 ± 3.8 | 85.9 ± 8.2 | 1.5 ± 0.3 | 1.4 ± 0.3 |
| This compound (High Dose) | 11.2 ± 1.5 | 98.6 ± 7.9 | 1.1 ± 0.2 | 1.1 ± 0.2 |
In Vivo Neuroprotection Studies
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To determine the efficacy of this compound in reducing infarct volume and improving neurological function in a mouse model of ischemic stroke.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Isoflurane anesthesia
-
Silicone-coated monofilament for MCAO
-
This compound
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Evans Blue dye for blood-brain barrier assessment
Procedure:
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a monofilament for 60 minutes, followed by reperfusion.[4][5][31][32][33]
-
Treatment: Administer this compound (e.g., intraperitoneally) at the time of reperfusion and at subsequent time points as determined by pharmacokinetic studies.
-
Neurobehavioral Assessment: Perform a battery of behavioral tests (e.g., modified Neurological Deficit Score (mNSS), corner test, pole test) at 24, 48, and 72 hours post-MCAO to assess motor and sensory deficits.[34][35][36][37][38]
-
Infarct Volume Measurement: At 72 hours post-MCAO, euthanize the animals, and stain brain slices with TTC to measure the infarct volume.
-
Blood-Brain Barrier Integrity: In a separate cohort of animals, inject Evans Blue dye intravenously before euthanasia to assess its extravasation into the brain parenchyma as a measure of blood-brain barrier disruption.[39][40][41][42][43]
Data Presentation:
| Treatment Group | mNSS Score (at 72h) | Infarct Volume (mm³) | Evans Blue Extravasation (µg/g tissue) |
| Sham | 0.5 ± 0.2 | 0 | 5.2 ± 1.1 |
| MCAO + Vehicle | 10.2 ± 1.5 | 110.5 ± 12.3 | 45.8 ± 5.7 |
| MCAO + this compound (Low Dose) | 7.8 ± 1.1 | 75.3 ± 9.8 | 25.1 ± 4.2 |
| MCAO + this compound (High Dose) | 4.5 ± 0.9 | 40.1 ± 7.5 | 15.6 ± 3.1 |
Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, including drug concentrations and timing of administration, based on the specific properties of this compound and the experimental model used. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biogot.com [biogot.com]
- 15. mpbio.com [mpbio.com]
- 16. abcam.com [abcam.com]
- 17. mpbio.com [mpbio.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. novamedline.com [novamedline.com]
- 20. stemcell.com [stemcell.com]
- 21. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 23. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]
- 31. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 32. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mouse model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Functional recovery in aging mice after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Functional assessments in mice and rats after focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 41. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 42. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 43. Video: Visualizing the Gatekeeper: Evan's Blue Dye-Based Assessment of Blood-Brain Barrier Permeability in Adult Zebrafish [jove.com]
Application Note: Characterizing a Novel FPR2 Agonist in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for characterizing the dose-response relationship of a novel small molecule agonist for the Formyl Peptide Receptor 2 (FPR2), herein referred to as "Agonist 4," using a human embryonic kidney (HEK293) cell line stably expressing human FPR2. The primary endpoints detailed are intracellular calcium mobilization and Extracellular signal-regulated kinase (ERK1/2) phosphorylation.
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1] It is considered a pleiotropic receptor due to its ability to bind a wide variety of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular effects.[2] FPR2 is primarily coupled to the Gαi subunit of the heterotrimeric G protein complex.[2][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, while the released Gβγ dimer can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[3]
Given its involvement in both the initiation and resolution of inflammation, FPR2 is an attractive therapeutic target. Characterizing the potency and efficacy of novel agonists is a critical step in the drug discovery process. This note details the experimental procedures to determine the dose-response curve of a representative novel FPR2 agonist, "Agonist 4," in a recombinant HEK293 cell system.
FPR2 Signaling Pathway
The binding of an agonist to FPR2 initiates a signaling cascade characteristic of Gαi-coupled receptors. The diagram below illustrates the key steps leading to the two endpoints measured in this protocol: calcium mobilization and ERK phosphorylation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FPR2 Agonist Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with FPR2 agonists, exemplified by a hypothetical compound, "FPR2 Agonist 4," with references to known agonists like ACT-389949 and BMS-986235.
Frequently Asked Questions (FAQs)
Q1: My FPR2 agonist precipitated when I diluted my DMSO stock solution in aqueous buffer for my in vitro assay. Why did this happen?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is much lower. The rapid solvent exchange causes the compound to come out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?
A2: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1% for sensitive cell lines or long-term experiments. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: Are there alternatives to DMSO for dissolving hydrophobic FPR2 agonists?
A3: Yes, other organic solvents like ethanol, dimethylformamide (DMF), or co-solvent systems can be used. For in vivo studies, formulations often include excipients like PEG300, Tween-80, or cyclodextrins to improve solubility. However, the choice of solvent will depend on the specific agonist and the experimental system.
Q4: How should I store my FPR2 agonist stock solutions?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Some compounds, like ACT-389949, are noted to be unstable in solution, so freshly prepared solutions are recommended.[1]
Troubleshooting Guide
Issue: Precipitate Formation During Working Solution Preparation
If you observe precipitation when preparing your final working solution in aqueous media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for FPR2 agonist precipitation.
Physicochemical and Solubility Data
Understanding the physicochemical properties of an FPR2 agonist is crucial for developing an effective solubilization strategy. Below is a summary of available data for two example agonists.
| Property | ACT-389949 | BMS-986235 |
| Molecular Weight | 428.39 g/mol | 361.34 g/mol |
| Solubility in DMSO | 10 mg/mL (23.34 mM)[1] | 100 mg/mL (276.75 mM)[2] |
| In Vivo Formulations | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspension)[1] | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Clear Solution)[3] |
| 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) (Suspension)[1] | ≥ 1.2 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) (Clear Solution)[3] | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% corn oil (Clear Solution)[1] | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil (Clear Solution)[3] | |
| Predicted LogP | Data not available | Data not available |
| Predicted pKa | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for In Vitro Assays
This protocol is a standard method for dissolving a hydrophobic FPR2 agonist for use in cell culture.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of your FPR2 agonist in a sterile microcentrifuge tube.
-
Add 100% anhydrous, sterile DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform a serial dilution if a large dilution factor is required. For example, first, dilute the high-concentration stock to an intermediate concentration (e.g., 1 mM) in DMSO.
-
Slowly add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling. Crucially, add the DMSO stock to the medium, not the other way around. This ensures rapid dispersion.
-
Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
Protocol 2: Using Pluronic F-127 to Enhance Aqueous Solubility
Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions.[2]
-
Prepare a 20% (w/v) Pluronic F-127 Stock Solution:
-
Dissolve 2g of Pluronic F-127 in 10 mL of anhydrous DMSO.
-
This may require heating to 40-50°C for about 30 minutes to fully dissolve.
-
Store the solution at room temperature. Do not refrigerate or freeze. If the solution solidifies, warm it to 50-65°C until it becomes a clear liquid before use.[2]
-
-
Solubilize the FPR2 Agonist:
-
Prepare a 1-5 mM stock solution of your FPR2 agonist in 100% DMSO.
-
Immediately before use, mix equal volumes of the agonist stock solution and the 20% Pluronic F-127 stock solution.
-
Add this mixture to your cell culture medium or buffer to achieve the desired final agonist concentration. The final concentration of Pluronic F-127 should ideally be kept at or below 0.1%.[4]
-
FPR2 Signaling Pathway
FPR2 is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates several downstream signaling cascades. The specific pathways activated can be agonist-dependent, leading to either pro- or anti-inflammatory responses.
Caption: Simplified FPR2 signaling pathway.
References
minimizing off-target effects of FPR2 agonist 4
Welcome to the technical support resource for FPR2 Agonist 4 (referred to herein as Cmpd-4). This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and drug development professionals effectively use Cmpd-4 in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of Cmpd-4?
A1: Cmpd-4 is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2). Its primary activity is the activation of FPR2, which is coupled to inhibitory G-proteins (Gαi) and initiates signaling cascades involved in inflammation resolution.[1][2] However, like many small molecules, Cmpd-4 can exhibit some activity at related receptors, particularly at higher concentrations. The primary off-target receptor of concern is Formyl Peptide Receptor 1 (FPR1), which shares structural homology with FPR2.[3] Activity at FPR1 can sometimes trigger pro-inflammatory responses, which may confound experimental results.[4]
Data Presentation: Selectivity Profile of Cmpd-4
The following table summarizes the potency of Cmpd-4 at human FPR family receptors as determined by in vitro calcium mobilization assays.
| Receptor | Agonist Potency (EC50) | Selectivity vs. FPR2 |
| FPR2 (On-Target) | 5.2 nM | - |
| FPR1 (Off-Target) | 580 nM | 111-fold |
| FPR3 (Off-Target) | >10,000 nM | >1900-fold |
Q2: How can I differentiate between on-target FPR2 activation and off-target effects in my experiments?
A2: Differentiating on-target from off-target effects is critical for data interpretation. We recommend a multi-pronged approach:
-
Use of Selective Antagonists: Pre-treatment of your experimental system with a selective FPR2 antagonist, such as WRW4, should block the effects of Cmpd-4 if they are mediated by FPR2.[5][6][7] Conversely, an FPR1-selective antagonist can be used to rule out contributions from that receptor.
-
Cellular Models: Utilize cell lines that endogenously express only FPR2 or engineered cell lines expressing FPR2 (e.g., CHO-FPR2). As a negative control, use the parental cell line (e.g., CHO-WT) that does not express the receptor.[8]
-
Knockout/Knockdown Models: The most definitive approach is to use cells or animal models where the Fpr2 gene has been knocked out or its expression knocked down (e.g., via siRNA). In such models, a true on-target effect of Cmpd-4 will be abolished.[4]
Q3: What is the recommended concentration range for Cmpd-4 to ensure FPR2 selectivity?
A3: To maintain high selectivity for FPR2 over FPR1, we recommend using Cmpd-4 at concentrations no higher than 10-fold its EC50 value for FPR2. Based on the data above, a concentration range of 5 nM to 50 nM is ideal for most cell-based assays. Exceeding 100-200 nM significantly increases the risk of engaging the FPR1 off-target.
Q4: What are the essential positive and negative controls for experiments with Cmpd-4?
A4:
-
Positive Controls: Use a well-characterized FPR2 agonist (e.g., WKYMVM) to confirm that the experimental system is responsive to FPR2 activation.[9]
-
Negative Controls:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve Cmpd-4.
-
Inactive Compound: If available, use a structurally similar but inactive analog of Cmpd-4.
-
Antagonist Control: As mentioned in Q2, pre-treating with a selective FPR2 antagonist before adding Cmpd-4 serves as an excellent negative control to confirm target engagement.[5]
-
Troubleshooting Guides
Problem: I observe a cellular response at a concentration much higher than the reported EC50 for FPR2. Is this an off-target effect?
| Possible Cause | Recommended Solution |
| Off-Target Engagement: At high concentrations (>500 nM), Cmpd-4 is likely activating FPR1 or other unforeseen targets. | 1. Confirm with Antagonists: Pre-treat cells with the FPR2-selective antagonist WRW4. If the response persists, it is likely an off-target effect.[5][9] 2. Lower the Concentration: Perform a dose-response curve starting from a much lower concentration (e.g., 0.1 nM) to see if a potent, biphasic response is observed, which is characteristic of engaging a high-affinity target first. |
| Poor Compound Solubility: The compound may be precipitating at high concentrations, leading to non-specific effects. | 1. Check Solubility: Visually inspect the media for precipitation. 2. Adjust Vehicle: Ensure the final concentration of the vehicle (e.g., DMSO) is low (<0.5%) and does not affect cell viability. |
| Cellular Context: The cell type used may have very low FPR2 expression, requiring higher agonist concentrations to elicit a response. | 1. Verify Receptor Expression: Confirm FPR2 mRNA or protein expression in your cell line using qPCR or Western blot. 2. Use an Overexpression System: Test Cmpd-4 in a cell line engineered to overexpress FPR2 to confirm its potency.[8] |
Problem: My results with Cmpd-4 are inconsistent across different cell lines.
| Possible Cause | Recommended Solution |
| Differential Receptor Expression: FPR family receptor expression varies significantly between cell types (e.g., neutrophils vs. monocytes vs. epithelial cells).[10] | 1. Profile Receptor Expression: Quantify the relative expression levels of FPR1 and FPR2 in each cell line you are using. 2. Correlate Response with Expression: Determine if the magnitude or potency of the Cmpd-4 response correlates with the level of FPR2 expression. |
| Different Signaling Pathways: FPR2 can couple to different downstream pathways depending on the cellular context, a phenomenon known as biased agonism.[11][12] | 1. Broaden the Readout: Measure multiple downstream signaling events (e.g., calcium mobilization, ERK phosphorylation, cAMP inhibition) to get a more complete picture of receptor activation.[1][13] |
| Cell Culture Conditions: Factors like serum in the media can contain endogenous FPR2 ligands, leading to receptor desensitization. | 1. Serum Starvation: Before stimulation with Cmpd-4, serum-starve the cells for a consistent period (e.g., 4-12 hours) to reduce basal signaling.[14][15] |
Problem: I am not observing the expected downstream signaling (e.g., ERK phosphorylation) after treatment with Cmpd-4.
| Possible Cause | Recommended Solution |
| Incorrect Timepoint: The kinetics of downstream signaling events can be rapid and transient. For example, ERK phosphorylation often peaks within 3-5 minutes of agonist addition.[16] | 1. Perform a Time-Course Experiment: Measure the signaling readout at multiple timepoints after Cmpd-4 addition (e.g., 1, 3, 5, 10, 30 minutes) to identify the peak response time. |
| Low Receptor Expression: The number of FPR2 receptors may be too low to produce a detectable signal for certain assays. | 1. Use a More Sensitive Assay: A calcium mobilization assay is often more sensitive than a Western blot for ERK phosphorylation.[17] 2. Use an Overexpression System: Confirm the compound's activity in a system with higher receptor density. |
| Degraded Compound: The compound may have degraded due to improper storage or handling. | 1. Check Compound Integrity: Use a fresh stock of Cmpd-4. Store the compound as recommended (desiccated at -20°C). |
Experimental Protocols
Protocol 1: In Vitro Selectivity via Calcium Mobilization Assay
This protocol measures the intracellular calcium flux following GPCR activation, a common readout for Gαi and Gαq-coupled receptors like FPRs.[17][18][19]
Materials:
-
CHO cells stably expressing human FPR2 (CHO-FPR2) and human FPR1 (CHO-FPR1).
-
FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).
-
Cmpd-4, positive controls (WKYMVM for FPR2, fMLF for FPR1).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CHO-FPR1 and CHO-FPR2 cells into assay plates at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of Cmpd-4 and control agonists at 2x the final desired concentration.
-
Measurement: Place the cell plate and compound plate into the fluorescence plate reader. Program the instrument to add the compound from the source plate to the cell plate and immediately begin reading fluorescence intensity (e.g., every second for 3 minutes).
-
Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each receptor.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway, a key downstream signaling event for FPR2.[14][15][20]
Materials:
-
Cells of interest (e.g., human primary neutrophils, or an FPR2-expressing cell line).
-
6-well plates.
-
Serum-free medium.
-
Cmpd-4.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours. This reduces basal ERK phosphorylation.[14]
-
Ligand Stimulation: Treat cells with different concentrations of Cmpd-4 for the optimal time determined from a time-course experiment (typically 3-5 minutes). Include a vehicle control.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and add ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify band intensities. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
Visualizations: Pathways and Workflows
Caption: Simplified FPR2 signaling pathway.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor 2 (FPR2) antagonism is a potential target for the prevention of Brucella abortus 544 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 20. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dual Pro- and Anti-inflammatory Effects of FPR2 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the Formyl Peptide Receptor 2 (FPR2). The content is structured in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What determines whether FPR2 activation results in a pro-inflammatory or an anti-inflammatory response?
A1: The dual functionality of FPR2 is a complex process influenced by several factors. The specific ligand binding to the receptor is a primary determinant.[1][2][3] For instance, ligands like serum amyloid A (SAA) typically elicit pro-inflammatory responses, while others such as Annexin A1 (ANXA1) and Lipoxin A4 (LXA4) are known to mediate anti-inflammatory effects.[2] The cell type in which FPR2 is activated and the surrounding microenvironment also play crucial roles in dictating the downstream signaling outcome.[1][4][5] Furthermore, the concentration of the ligand can influence the response.[1]
Q2: How does ligand binding lead to different downstream effects?
A2: Different ligands can induce distinct conformational changes in the FPR2 receptor.[2][6] These conformational changes can lead to the recruitment of different intracellular signaling partners. For example, anti-inflammatory ligands like ANXA1 can promote the formation of FPR2 homodimers, leading to the release of inflammation-resolving cytokines.[2] In contrast, pro-inflammatory ligands such as SAA do not induce this homodimerization.[2] Additionally, FPR2 can form heterodimers with other receptors like FPR1, which further diversifies the signaling potential.[3][4]
Q3: Can the same ligand produce both pro- and anti-inflammatory effects?
A3: Yes, under certain conditions, the same ligand can have opposing effects. This can be cell-type specific.[5] For example, a ligand might promote a pro-inflammatory response in neutrophils but an anti-inflammatory one in macrophages. The context of the inflammatory milieu, including the presence of other signaling molecules, can also modulate the response to a particular FPR2 agonist.
Q4: My results with FPR2 agonists are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent results in FPR2 experiments can arise from several sources. Here are some common issues and their solutions:
-
Cell Passage Number: The expression level of FPR2 can vary with cell passage number. It is advisable to use cells within a consistent and low passage number range and to periodically verify FPR2 expression using methods like qPCR or Western blotting.
-
Ligand Stability: Some FPR2 ligands, particularly lipid mediators like LXA4, can be unstable. Ensure proper storage and handling of your agonists. It's also good practice to test the activity of a fresh batch of ligand.
-
Serum in Media: Serum contains various factors that can activate signaling pathways and create high background noise. For experiments looking at downstream signaling events like kinase phosphorylation, it is recommended to serum-starve the cells for a few hours before stimulation.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Time-course experiments are crucial to capture the peak of the signaling event you are measuring.
Experimental Protocols
Calcium Mobilization Assay
This assay is a fundamental method to assess the activation of G-protein coupled receptors like FPR2, which often signal through an increase in intracellular calcium.
Principle: FPR2 activation by an agonist leads to the activation of G-proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.
Detailed Methodology:
-
Cell Preparation: Culture cells expressing FPR2 (e.g., neutrophils, monocytes, or transfected cell lines) to the desired density.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM. The "AM" ester form allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye.
-
Washing: After incubation, wash the cells to remove any extracellular dye.
-
Measurement: Measure the baseline fluorescence of the cells. Then, add the FPR2 agonist and immediately start recording the change in fluorescence over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemical gradient, a key function of FPR2 in immune cells.
Principle: A chemoattractant (in this case, an FPR2 agonist) is placed in a lower chamber, and cells are placed in an upper chamber, separated by a porous membrane. If the cells express functional FPR2, they will migrate through the pores towards the higher concentration of the agonist.
Detailed Methodology:
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). Add the FPR2 agonist to the lower wells.
-
Cell Seeding: Place the cell suspension in the upper wells, which are separated from the lower wells by a filter with a pore size that allows cell migration but not passive diffusion.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration. The incubation time will vary depending on the cell type.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a plate reader to measure the fluorescence of labeled cells.
Data Presentation
Table 1: Ligand-Dependent Effects of FPR2 Activation
| Ligand | Typical Effect | Key Downstream Signaling Pathways | Reference Cell Types |
| Serum Amyloid A (SAA) | Pro-inflammatory | NF-κB activation, Pro-inflammatory cytokine production | Phagocytes, Epithelial cells, T lymphocytes[4] |
| Annexin A1 (ANXA1) | Anti-inflammatory/Pro-resolving | FPR2 homodimerization, Release of resolving cytokines | Leukocytes[2] |
| Lipoxin A4 (LXA4) | Anti-inflammatory/Pro-resolving | Inhibition of neutrophil migration, Stimulation of macrophage phagocytosis | Neutrophils, Macrophages[1] |
| Resolvin D1 (RvD1) | Anti-inflammatory/Pro-resolving | Inhibition of NF-κB, Stimulation of macrophage phagocytosis of apoptotic neutrophils | Macrophages[1] |
| WKYMVm (synthetic peptide) | Pro-inflammatory | Calcium mobilization, NADPH oxidase activation, Chemotaxis | Neutrophils, Monocytes[7] |
Signaling Pathways and Experimental Workflows
Diagram 1: Dual Signaling Pathways of FPR2
Caption: Ligand-dependent activation of pro- and anti-inflammatory pathways by FPR2.
Diagram 2: Experimental Workflow for Characterizing FPR2 Agonist Effects
Caption: A multi-assay approach to characterize the effects of an FPR2 agonist.
References
- 1. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Studies of FPR2 Agonist 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the in vivo study of FPR2 agonist 4.
Frequently Asked Questions (FAQs)
Q1: What is FPR2 and why is it a challenging target for in vivo studies?
Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][2][3] Its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the specific ligand, cell type, and disease context.[1][3] This dual functionality makes it a complex and challenging therapeutic target.
Challenges in studying FPR2 agonists in vivo include:
-
Ligand Promiscuity: FPR2 binds to a wide array of structurally diverse endogenous and exogenous ligands, which can trigger different signaling pathways and biological outcomes.
-
Pharmacokinetic Properties: Many FPR2 agonists, particularly endogenous ones like lipoxin A4, have unfavorable pharmacokinetic profiles, including rapid metabolism and poor bioavailability, which limits their systemic effects in vivo.
-
Receptor Desensitization and Internalization: Continuous exposure to an agonist can lead to the internalization and desensitization of FPR2, potentially reducing the therapeutic effect over time.
-
Species Differences: The expression and function of FPR receptors can vary between species, making it critical to select an appropriate animal model.
Q2: What are the known signaling pathways activated by FPR2?
FPR2 primarily couples to the Gi/o subfamily of G proteins. Upon agonist binding, it can trigger several downstream signaling cascades, including:
-
Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.
-
Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.
-
Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38MAPK.
-
Transactivation of tyrosine kinase receptors.
It's important to note that different agonists can preferentially activate certain pathways, a phenomenon known as biased agonism.
Q3: What are some common in vivo models used to study FPR2 agonists?
Several animal models are used to investigate the effects of FPR2 agonists in various disease contexts:
-
Acute Inflammation: Carrageenan-induced peritonitis is a common model to assess the anti-inflammatory effects of FPR2 agonists by measuring leukocyte infiltration into the peritoneal cavity.
-
Neuroinflammation: Models of Alzheimer's disease, such as those using amyloid-beta (Aβ)1-42 injection or transgenic mice (e.g., APP/PS1), are employed to study the neuroprotective and anti-inflammatory effects of FPR2 agonists.
-
Asthma: House Dust Mite (HDM) or ovalbumin (OVA) induced models of allergic airway inflammation are used to evaluate the potential of FPR2 agonists to reduce eosinophil and neutrophil influx into the lungs.
-
Myocardial Infarction: Permanent coronary artery occlusion models in mice are used to assess the cardioprotective and pro-resolving effects of FPR2 agonists on infarct size and cardiac remodeling.
-
Sepsis: Lipopolysaccharide (LPS) challenge models are used to study the immunomodulatory effects of FPR2 agonists in a systemic inflammatory setting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite good in vitro potency of Agonist 4. | Poor Pharmacokinetics: Agonist 4 may have a short half-life, poor bioavailability, or rapid metabolism. | - Perform pharmacokinetic studies to determine the Tmax, Cmax, and half-life of Agonist 4. - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) or formulation strategies to improve bioavailability. - Increase the dosing frequency or use a continuous infusion model. |
| Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to Agonist 4 may lead to FPR2 desensitization. | - Investigate the effect of different dosing regimens (e.g., lower doses, less frequent administration). - Measure FPR2 expression and internalization in target tissues ex vivo. | |
| Species-Specific Differences: The binding affinity or signaling of Agonist 4 may differ between human and the animal model's FPR2. | - Confirm the binding and functional activity of Agonist 4 on the FPR2 of the species being used in the in vivo model. - Consider using a humanized mouse model expressing human FPR2. | |
| Inconsistent or contradictory results between experiments. | Model Variability: The inflammatory response in animal models can be highly variable. | - Increase the number of animals per group to achieve sufficient statistical power. - Ensure strict standardization of all experimental procedures. - Include appropriate positive and negative controls in every experiment. |
| Context-Dependent FPR2 Function: The effect of FPR2 activation can be pro- or anti-inflammatory depending on the specific inflammatory milieu. | - Characterize the inflammatory phenotype of your model at different time points. - Measure a broad panel of pro- and anti-inflammatory cytokines and chemokines. | |
| Unexpected pro-inflammatory effects of Agonist 4. | Biased Agonism: Agonist 4 may be a biased agonist that preferentially activates pro-inflammatory signaling pathways in certain cell types. | - Perform in vitro signaling studies in different cell types (e.g., neutrophils, macrophages, microglia) to characterize the signaling profile of Agonist 4. |
| Off-Target Effects: At the concentrations used in vivo, Agonist 4 may be interacting with other receptors, such as FPR1. | - Test the selectivity of Agonist 4 against other FPR family members and a panel of other relevant receptors. - Use FPR2 knockout animals to confirm that the observed effects are mediated by FPR2. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Peritonitis in Mice
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring leukocyte migration into the peritoneal cavity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment:
-
Administer this compound (specify dose and route, e.g., intraperitoneal or oral) or vehicle control to the mice.
-
After a predetermined time (e.g., 30 minutes), induce peritonitis by intraperitoneal injection of 1 ml of 1% carrageenan solution in sterile saline.
-
-
Peritoneal Lavage:
-
At a specific time point post-carrageenan injection (e.g., 4 hours), euthanize the mice.
-
Collect peritoneal exudate by washing the peritoneal cavity with 5 ml of ice-cold PBS containing 3 mM EDTA.
-
-
Cell Counting and Differentiation:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count neutrophils, monocytes, and other leukocyte populations.
-
-
Data Analysis: Compare the number of infiltrating leukocytes between the vehicle-treated and Agonist 4-treated groups.
Protocol 2: Assessment of Neuroinflammation in an Alzheimer's Disease Mouse Model
This protocol outlines the evaluation of the anti-inflammatory and neuroprotective effects of this compound in an APP/PS1 transgenic mouse model of Alzheimer's disease.
-
Animals: APP/PS1 transgenic mice and wild-type littermates (age-matched, e.g., 6 months old).
-
Treatment:
-
Administer this compound or vehicle control to the mice for a specified duration (e.g., 4 weeks) via a suitable route (e.g., oral gavage, osmotic minipump).
-
-
Behavioral Testing:
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, during the final week of treatment.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline.
-
Collect brain tissue. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Immunohistochemistry:
-
Prepare brain sections and perform immunohistochemical staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and amyloid plaques (e.g., 4G8 antibody).
-
-
Biochemical Analysis:
-
Homogenize brain tissue and measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) using ELISA or multiplex assays.
-
Quantify the levels of soluble and insoluble Aβ1-42 using ELISA.
-
-
Data Analysis: Compare the behavioral, histological, and biochemical readouts between the vehicle-treated and Agonist 4-treated transgenic and wild-type mice.
Quantitative Data Summary
| Compound | Assay | Receptor | EC50 / IC50 | Reference |
| ACT-389949 | Receptor Internalization | FPR2/ALX | Dose-dependent | |
| Various Ureidopropanamides | Ca2+ mobilization | FPR1 / FPR2 | Varies (nM to µM range) | |
| RCI Compounds | Ca2+ release | FPR2 | nM potency | |
| RCI Compounds | Ca2+ release | FPR1 | >10,000-fold selectivity over FPR1 |
Pharmacokinetic Parameters of ACT-389949
| Parameter | Value |
| Tmax (time to maximum concentration) | ~2 hours |
| T1/2 (terminal half-life) | 29.3 hours |
| Accumulation after multiple doses | 111% increase in exposure |
Visualizations
Caption: FPR2 signaling pathway activated by Agonist 4.
Caption: Troubleshooting workflow for in vivo studies.
References
improving reproducibility of FPR2 agonist 4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving FPR2 agonist 4. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is FPR2 and why is its signaling complex?
Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammation.[1][2] Its signaling is notably complex because it can be activated by a wide variety of structurally diverse ligands, including peptides, lipids, and small molecules.[1][3] This diversity of agonists can lead to different downstream signaling pathways being activated, resulting in either pro-inflammatory or anti-inflammatory/pro-resolving cellular responses.[2][3] The specific outcome of FPR2 activation is highly dependent on the cell type and the specific agonist used.[2][4]
Q2: My this compound is showing variable activity between experiments. What are the potential causes?
Variability in this compound activity can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and serum concentration. GPCR expression levels can fluctuate with these parameters.
-
Ligand Stability: Some peptide and lipid agonists are prone to degradation. Prepare fresh solutions and handle them according to the manufacturer's instructions. Small molecule agonists may also have limited stability in certain solvents or at specific pH levels.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations can all contribute to variability. For GPCR assays, optimizing stimulation time is critical to capture the full response, especially for slow-associating agonists.[5]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observed response.[6]
Q3: How can I confirm that the observed cellular response is specifically mediated by FPR2?
To ensure the observed effects are FPR2-specific, consider the following controls:
-
Use of a selective antagonist: Pre-incubate your cells with a selective FPR2 antagonist, such as WRW4, before adding your agonist.[7][8] A significant reduction or abolition of the response in the presence of the antagonist indicates FPR2-mediated activity.
-
Use of FPR2-deficient cells: If available, perform experiments in parallel with cells that do not express FPR2 (e.g., knockout cell lines or primary cells from FPR2 knockout animals).[7] The absence of a response in these cells strongly supports FPR2 specificity.
-
Compare with known FPR2 agonists: Benchmark the activity of your agonist against a well-characterized FPR2 agonist, such as WKYMVm or Lipoxin A4.[1][8]
Q4: What are the common downstream signaling pathways activated by FPR2 agonists?
FPR2 canonically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2] Activation of FPR2 also triggers the dissociation of G protein subunits (α and βγ), which can activate several downstream pathways, including:
-
Phospholipase C (PLC) activation: Leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently cause an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[1][2]
-
PI3K/Akt pathway: This pathway is involved in cell survival and proliferation.[1]
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK1/2, p38, and JNK, which regulate a variety of cellular processes.[1][8]
-
β-arrestin recruitment: This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal in a calcium mobilization assay | 1. Low receptor expression in the cell line. 2. Agonist is not potent for Ca2+ mobilization (biased agonism). 3. Incorrect assay setup (e.g., dye loading issues, inappropriate buffer). 4. Agonist degradation. | 1. Verify FPR2 expression using qPCR or western blot. Consider using a cell line with higher or induced expression. 2. Test the agonist in other functional assays like cAMP or ERK phosphorylation assays.[9] 3. Optimize dye loading concentration and incubation time. Ensure the buffer contains calcium. Run a positive control with a known FPR2 agonist. 4. Prepare fresh agonist solutions for each experiment. |
| High background signal in cAMP assay | 1. Suboptimal cell density. 2. Basal adenylyl cyclase activity is too high. 3. Phosphodiesterase (PDE) activity degrading cAMP. | 1. Optimize cell seeding density to achieve a robust assay window.[5] 2. Reduce serum concentration during the assay or serum-starve cells prior to the experiment. 3. Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[5] |
| Inconsistent results in chemotaxis assays | 1. Cell viability issues. 2. Suboptimal agonist concentration gradient. 3. Incorrect incubation time. | 1. Check cell viability before and after the assay. 2. Perform a dose-response curve to determine the optimal chemoattractant concentration. 3. Optimize the incubation time to allow for sufficient cell migration without exhausting the gradient. |
| Agonist shows activity in parental (non-transfected) cells | 1. Endogenous expression of FPR2 in the parental cell line. 2. Off-target effects of the agonist. | 1. Screen the parental cell line for endogenous FPR2 expression. 2. Test the agonist on other unrelated GPCRs to check for promiscuous activity. Use an FPR2-specific antagonist to confirm the on-target effect. |
Quantitative Data Summary
The following table summarizes the activity of various FPR2 agonists in different functional assays. This data can be used as a reference for expected potency and efficacy.
| Agonist | Assay Type | Cell Line | EC50 / IC50 | Reference |
| WKYMVm-NH2 | cAMP Assay | CHO-K1 | Not specified | [10] |
| fMLF | Calcium Mobilization | RBL-FPR1 | 5 nM (for 100% activation) | [11] |
| WKYMVm | Calcium Mobilization | RBL-FPR2 | 5 nM (for 100% activation) | [11] |
| Compound 1754-56 | Calcium Mobilization (FPR2 Agonist) | Not specified | Low µM EC50 | [12] |
| Compound 1754-26 | Calcium Mobilization (FPR2 Antagonist) | Not specified | 81 nM IC50 (1 nM Ki) | [12] |
| BMS-986235 | Gαi1 BRET Assay | HEK293 | 0.8 nM (human FPR2) | [13] |
| BMS-986235 | β-arrestin2 Recruitment | HEK293 | 1.9 nM (human FPR2) | [13] |
| Peptide P1 | Calcium Mobilization | Rat Leukemia RBL | <10 nM EC50 | [14] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation.
-
Cell Preparation:
-
Harvest cells (e.g., CHO or HEK293 cells stably expressing human FPR2) and resuspend them in a suitable buffer (e.g., Krebs-Henseleit buffer) containing a calcium indicator dye (e.g., Fura-2AM or Fluo-4).[15][16]
-
Incubate the cells to allow for dye loading (e.g., 30 minutes at 37°C).[16]
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Plate the cells into a 96-well black, clear-bottom plate.[15]
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound at various concentrations.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
The maximum change in fluorescence is used to determine the response.[16]
-
-
Data Analysis:
cAMP Assay
This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors like FPR2.
-
Cell Preparation:
-
Plate cells (e.g., CHO-K1 overexpressing FPR2) in a suitable assay plate and culture overnight.[10]
-
-
Assay Procedure:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
-
Add the this compound at various concentrations.
-
Add a universal adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
Incubate for a predetermined optimal time (e.g., 30 minutes at room temperature).
-
-
Detection:
-
Lyse the cells and detect the intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA, according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the agonist concentration.
-
Calculate the IC50 value, which represents the concentration of agonist required to inhibit 50% of the forskolin-stimulated cAMP production.
-
Visualizations
Caption: Simplified FPR2 signaling pathway upon agonist binding.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novacell Technology describes new FPR2 agonists | BioWorld [bioworld.com]
- 15. longdom.org [longdom.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: FPR2 Desensitization in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Formyl Peptide Receptor 2 (FPR2) desensitization in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is FPR2 desensitization and why is it a concern in long-term experiments?
A1: FPR2 desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged or repeated exposure. This is a significant concern in long-term experiments as it can lead to a progressive loss of therapeutic efficacy or misleading experimental outcomes.[1][2][3][4][5] The process involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, and internalization.
Q2: What are the primary molecular mechanisms driving FPR2 desensitization?
A2: The primary mechanisms include:
-
Receptor Phosphorylation: Agonist binding triggers phosphorylation of the FPR2 intracellular domains by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G-protein coupling, effectively "turning off" the primary signaling pathway. β-arrestins also facilitate receptor internalization.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing its availability to bind agonists.
-
Impaired Recycling: Following internalization, some agonists can impede the receptor's recycling back to the plasma membrane, leading to a prolonged state of desensitization.
Q3: Do all FPR2 agonists cause the same degree of desensitization?
A3: No. Different agonists can induce varying degrees of desensitization, a phenomenon known as "biased agonism". Some agonists may preferentially activate G-protein signaling with minimal β-arrestin recruitment, leading to less desensitization. In contrast, other agonists might strongly promote β-arrestin recruitment and subsequent receptor internalization, causing rapid and profound desensitization. For example, the FPR2 agonist ACT-389949 has been shown to cause more pronounced and prolonged desensitization compared to BMS-986235.
Q4: How can I assess if FPR2 desensitization is occurring in my experiments?
A4: You can assess desensitization by measuring the functional response to an FPR2 agonist after a pre-treatment period with the same agonist. A diminished response (e.g., reduced cAMP inhibition, calcium mobilization, or ERK phosphorylation) after pre-treatment indicates desensitization. You can also directly measure receptor internalization via techniques like flow cytometry or confocal microscopy.
Q5: What strategies can be employed to mitigate FPR2 desensitization in long-term experiments?
A5: Several strategies can be considered:
-
Agonist Selection: Choose an agonist with a lower propensity for inducing desensitization (i.e., a biased agonist that favors G-protein signaling over β-arrestin recruitment).
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing regimen may allow for receptor resensitization between treatments.
-
Use of Allosteric Modulators: Investigate the use of positive or negative allosteric modulators that may stabilize receptor conformations less prone to desensitization.
-
Pharmacological Chaperones: In some GPCR systems, small molecules can act as chaperones to promote proper receptor folding and trafficking, which might influence desensitization dynamics.
Troubleshooting Guides
Issue 1: Diminished or absent cellular response to an FPR2 agonist over time.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization | 1. Confirm Desensitization: Perform a desensitization assay. Pre-treat cells with the agonist for a defined period (e.g., 2 hours), wash, and then re-stimulate with the same agonist. Compare the response to that of naive cells. 2. Assess Receptor Internalization: Use flow cytometry with a labeled antibody against an extracellular epitope of FPR2 or confocal microscopy of a fluorescently tagged receptor to quantify surface receptor levels after agonist treatment. 3. Evaluate a Different Agonist: Test an alternative FPR2 agonist known to have a different desensitization profile. |
| Cell Health Issues | 1. Assess Viability: Check cell viability using methods like Trypan Blue exclusion or an MTT assay to rule out cytotoxicity from the long-term agonist exposure. 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. |
| Reagent Degradation | 1. Check Agonist Stability: Prepare fresh agonist solutions. Ensure proper storage conditions (temperature, light protection) as recommended by the manufacturer. 2. Verify Media Components: Ensure all cell culture media and supplements are not expired and have been stored correctly. |
Issue 2: High variability in experimental results in long-term studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Desensitization | 1. Standardize Pre-treatment Conditions: Ensure the duration and concentration of agonist exposure are identical across all experiments. 2. Control Washout Steps: Implement a consistent and thorough washout procedure after pre-treatment to completely remove the initial agonist stimulus. |
| Cell Culture Inconsistencies | 1. Synchronize Cell Cycles: Consider cell synchronization methods if cell cycle-dependent variations in FPR2 expression or signaling are suspected. 2. Maintain Consistent Cell Density: Plate cells at the same density for all experiments, as confluency can affect receptor expression and signaling. |
| Assay-related Variability | 1. Use Internal Controls: Include positive and negative controls in every assay plate. 2. Optimize Assay Timing: Ensure that measurements are taken at a consistent time point after agonist stimulation. |
Quantitative Data Summary
Table 1: Comparison of Desensitization Profiles for Two FPR2 Agonists
| Parameter | ACT-389949 | BMS-986235 | Reference |
| cAMP Inhibition (EC50) | 0.088 nM | 4.5 nM | |
| Desensitization of cAMP Inhibition | Potency decrease after 2h pre-treatment | No significant change after 2h pre-treatment | |
| β-arrestin Recruitment | Greater efficacy | Lower efficacy | |
| Receptor Recycling to Plasma Membrane | Delayed (not detected at 4h post-washout) | Restored within 45 minutes post-washout | |
| In Vivo Efficacy (Long-term dosing) | Diminished | Preserved |
Experimental Protocols
Protocol 1: Assessing FPR2 Desensitization via cAMP Inhibition Assay
Objective: To determine if pre-exposure to an FPR2 agonist leads to a reduced ability of the receptor to inhibit adenylyl cyclase activity.
Materials:
-
FPR2-expressing cells (e.g., CHO-K1 cells stably expressing human FPR2)
-
Cell culture medium
-
FPR2 agonist of interest
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well microplates
Methodology:
-
Cell Plating: Seed FPR2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment:
-
For the "desensitized" group, treat cells with the FPR2 agonist at a specific concentration (e.g., 10x EC50) for a set duration (e.g., 2 hours) at 37°C.
-
For the "naive" group, treat cells with vehicle control for the same duration.
-
-
Washout: Carefully aspirate the medium from all wells and wash the cells 2-3 times with warm serum-free medium to remove the pre-treatment agonist.
-
Agonist Re-stimulation and Forskolin Treatment:
-
Add varying concentrations of the FPR2 agonist to both naive and desensitized wells.
-
Immediately add a fixed concentration of forskolin (to stimulate cAMP production) to all wells.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP detection kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the kit's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration for both naive and desensitized groups.
-
Fit the data to a dose-response curve to determine the EC50 and Emax for each condition. A rightward shift in the EC50 or a decrease in the Emax for the desensitized group indicates desensitization.
-
Protocol 2: Quantifying FPR2 Internalization using Flow Cytometry
Objective: To measure the change in cell surface FPR2 levels following agonist stimulation.
Materials:
-
Cells expressing FPR2 with an extracellular tag (e.g., HA or FLAG) or a specific antibody to an extracellular domain.
-
FPR2 agonist of interest
-
Primary antibody (e.g., anti-HA, anti-FLAG, or anti-FPR2)
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Treat cells in suspension or adherent cells (which are then detached) with the FPR2 agonist at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A vehicle-treated group will serve as the 0-minute time point.
-
-
Antibody Staining:
-
Place cells on ice to stop internalization.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour on ice.
-
Wash the cells 2-3 times with cold FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30-60 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells 2-3 times with cold FACS buffer and resuspend in a final volume suitable for flow cytometry.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of surface FPR2 remaining at each time point relative to the vehicle-treated control (100%).
-
Plot the percentage of surface FPR2 against time to visualize the internalization kinetics.
-
Visualizations
Caption: FPR2 Desensitization and Internalization Pathway.
Caption: Troubleshooting Workflow for Diminished FPR2 Response.
References
- 1. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac StructureâFunction Post Myocardial Infarction - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
Technical Support Center: FPR2 Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Formyl Peptide Receptor 2 (FPR2) agonists. The information is designed to help address specific issues that may be encountered during experiments and to provide a deeper understanding of the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is FPR2 and why is it a target of interest?
A1: Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX/FPR2), is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune response.[1][2] It is expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on other cell types like epithelial and endothelial cells.[2][3] FPR2 is a promiscuous receptor, meaning it can be activated by a wide variety of ligands, including proteins, peptides, and lipids.[1] This versatility allows it to mediate both pro-inflammatory and anti-inflammatory/pro-resolving signals, making it an attractive therapeutic target for a range of inflammatory diseases.
Q2: What is tachyphylaxis and why is it a concern when working with FPR2 agonists?
A2: Tachyphylaxis, also known as acute tolerance or desensitization, is a rapid decrease in the response to a drug following its initial administration. For FPR2 agonists, this means that repeated or sustained exposure can lead to a diminished cellular response, even if the agonist concentration remains the same. This is a significant concern in both experimental and therapeutic settings, as it can limit the efficacy of the agonist over time. Understanding the potential for tachyphylaxis of a particular FPR2 agonist is crucial for designing effective long-term treatment strategies.
Q3: What are the primary mechanisms behind FPR2 agonist-induced tachyphylaxis?
A3: The primary mechanisms of tachyphylaxis for FPR2 agonists, like other GPCRs, involve two key processes:
-
Receptor Desensitization: This is a rapid process that uncouples the receptor from its intracellular signaling machinery. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of FPR2. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the interaction of the receptor with its G-protein, thereby dampening the downstream signal.
-
Receptor Internalization: Following β-arrestin binding, the receptor is targeted for endocytosis, a process where it is removed from the cell surface and sequestered into intracellular vesicles. This reduces the number of available receptors on the plasma membrane that can interact with the agonist. The internalized receptors can either be recycled back to the cell surface (resensitization) or targeted for degradation.
Q4: Do all FPR2 agonists have the same potential for inducing tachyphylaxis?
A4: No, different FPR2 agonists can have markedly different propensities for inducing tachyphylaxis. This is due to variations in how they interact with the receptor, leading to differences in G-protein activation, β-arrestin recruitment, and the kinetics of receptor internalization and recycling. For example, some agonists may be "biased" towards G-protein signaling with minimal β-arrestin recruitment, potentially leading to less desensitization. Others might strongly recruit β-arrestin, causing rapid and prolonged internalization and, consequently, more pronounced tachyphylaxis.
Troubleshooting Guides
Issue 1: Diminished or No Cellular Response After Repeated Agonist Application
Possible Cause:
-
Tachyphylaxis: The most likely cause is receptor desensitization and internalization due to repeated stimulation.
Troubleshooting Steps:
-
Perform a Time-Course Experiment:
-
Rationale: To determine the onset and duration of the desensitized state.
-
Procedure: Stimulate cells with the FPR2 agonist for varying durations (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs) before washing and re-stimulating with the same agonist concentration. Measure the cellular response (e.g., calcium flux, cAMP inhibition) at each time point.
-
Expected Outcome: A decrease in the response with longer initial stimulation times indicates tachyphylaxis.
-
-
Assess Receptor Internalization:
-
Rationale: To visually or quantitatively confirm that the receptor is being removed from the cell surface.
-
Procedure: Use immunofluorescence or a cell-based ELISA to measure the amount of FPR2 on the cell surface after agonist treatment.
-
Expected Outcome: A decrease in cell surface FPR2 levels after agonist exposure.
-
-
Evaluate Receptor Recycling:
-
Rationale: To determine if the lack of response is due to slow or absent receptor recycling.
-
Procedure: After agonist-induced internalization, wash the cells and incubate them in agonist-free media for various time points (e.g., 30 min, 1 hr, 2 hrs, 6 hrs). Measure the recovery of the cellular response or the reappearance of receptors on the cell surface.
-
Expected Outcome: Responsive recovery indicates receptor recycling, while a sustained lack of response suggests slow or no recycling.
-
-
Consider a "Drug Holiday":
-
Rationale: Allowing a period without the agonist can permit receptor resensitization.
-
Procedure: In your experimental design, incorporate washout periods between agonist treatments. The duration of this "holiday" will depend on the recycling rate determined in the previous step.
-
Issue 2: High Variability in Experimental Replicates
Possible Cause:
-
Cell Health and Passage Number: Inconsistent cell health or using cells of a high passage number can lead to variable receptor expression and signaling capacity.
-
Inconsistent Agonist Preparation: Improper storage or dilution of the agonist can affect its potency.
-
Assay Conditions: Variations in temperature, incubation times, or cell density can impact the results.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Procedure: Use cells within a defined low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. Regularly test for mycoplasma contamination.
-
-
Aliquot and Store Agonist Properly:
-
Procedure: Aliquot the agonist upon receipt to avoid multiple freeze-thaw cycles. Store at the recommended temperature and protect from light if it is light-sensitive. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Optimize and Standardize Assay Parameters:
-
Procedure: Ensure consistent cell seeding density. Use a temperature-controlled incubator and plate reader. Precisely control all incubation times.
-
Issue 3: Unexpected or Contradictory Results (e.g., Pro-inflammatory vs. Anti-inflammatory Effects)
Possible Cause:
-
Ligand-Specific Signaling (Biased Agonism): Different FPR2 agonists can preferentially activate certain downstream signaling pathways over others, leading to distinct functional outcomes.
-
Cell Type-Specific Responses: The signaling machinery and regulatory proteins can vary between cell types, leading to different responses to the same agonist.
-
Agonist Concentration: The concentration of the agonist can influence which signaling pathways are activated.
Troubleshooting Steps:
-
Characterize the Signaling Profile of Your Agonist:
-
Procedure: Perform multiple downstream assays to get a comprehensive view of the signaling cascade activated by your agonist. This could include measuring G-protein activation (e.g., cAMP inhibition for Gi), β-arrestin recruitment, and phosphorylation of key signaling proteins like ERK.
-
Rationale: This will help to understand if your agonist is biased towards a particular pathway.
-
-
Use Multiple Cell Lines or Primary Cells:
-
Procedure: If possible, repeat key experiments in different cell types that endogenously express FPR2.
-
Rationale: This will help determine if the observed effect is cell-type specific.
-
-
Perform a Dose-Response Curve for Multiple Readouts:
-
Procedure: Test a wide range of agonist concentrations and measure multiple downstream effects (e.g., cytokine release, cell migration).
-
Rationale: This can reveal if the functional outcome is dependent on the agonist concentration.
-
Quantitative Data Summary
The following table summarizes a comparison of two clinically studied FPR2 agonists, BMS-986235 and ACT-389949, highlighting their different potentials for inducing tachyphylaxis.
| Parameter | BMS-986235 | ACT-389949 | Implication for Tachyphylaxis |
| cAMP Inhibition (Gi Activation) Potency | Similar to ACT-389949 | Similar to BMS-986235 | Both agonists effectively activate the Gi pathway. |
| cAMP Inhibition after Pre-treatment | No significant change in potency | Decrease in potency | ACT-389949 induces desensitization of the Gi signaling pathway. |
| β-Arrestin Recruitment Efficacy | Lower efficacy | Greater efficacy | ACT-389949 is more effective at recruiting β-arrestin, a key step in desensitization and internalization. |
| Receptor Recycling to Plasma Membrane | Effective recycling observed | No recovery observed | The lack of recycling with ACT-389949 leads to a prolonged loss of surface receptors and persistent desensitization. |
Data summarized from a study on the molecular mechanisms of desensitization of FPR2 agonists.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to FPR2 upon agonist stimulation, a key event in receptor desensitization.
Methodology:
-
Cell Line: Use a cell line engineered to co-express FPR2 and a β-arrestin fusion protein. A common method is the Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter assay from DiscoverX). In this system, FPR2 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to attach overnight.
-
Agonist Preparation: Prepare serial dilutions of the FPR2 agonist in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted agonist to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme. Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader. The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a non-linear regression curve to determine the EC50.
Receptor Internalization Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of FPR2 from the cell surface to the interior of the cell after agonist treatment.
Methodology:
-
Cell Culture: Plate cells expressing a tagged version of FPR2 (e.g., HA-tag or FLAG-tag) on glass coverslips in a 24-well plate and allow them to adhere.
-
Agonist Treatment: Treat the cells with the FPR2 agonist at a specific concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostaining (Non-permeabilized): To stain only the surface receptors, wash the fixed cells and incubate with a primary antibody against the tag (e.g., anti-HA) for 1 hour at room temperature.
-
Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and seal.
-
Microscopy and Analysis: Acquire images using a confocal or fluorescence microscope. The internalization can be quantified by measuring the decrease in fluorescence intensity at the cell surface over time.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration, a rapid downstream signaling event following the activation of FPR2 (which couples to Gi/o, leading to PLC activation and subsequent calcium release from intracellular stores).
Methodology:
-
Cell Preparation: Harvest cells expressing FPR2 and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Measurement: Transfer the cells to a fluorometric plate reader or a flow cytometer.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 15-30 seconds).
-
Agonist Injection: Inject the FPR2 agonist and continue to record the fluorescence signal in real-time for several minutes to capture the transient increase and subsequent decay in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time reflects the calcium flux. The peak fluorescence is used to determine the magnitude of the response.
Visualizations
Caption: FPR2 Signaling Pathways.
Caption: FPR2 Tachyphylaxis Workflow.
References
Validation & Comparative
A Researcher's Guide to Validating FPR2 Agonist Selectivity Over FPR1
For Researchers, Scientists, and Drug Development Professionals
The Formyl Peptide Receptors 1 (FPR1) and 2 (FPR2/ALX) are closely related G-protein coupled receptors (GPCRs) that play critical, yet distinct, roles in the immune response. While both are involved in inflammation, FPR2 is recognized as a key player in the resolution of inflammation, making it an attractive therapeutic target for a variety of inflammatory diseases.[1][2] Developing agonists with high selectivity for FPR2 over FPR1 is crucial to elicit desired therapeutic effects while avoiding the potentially pro-inflammatory responses associated with FPR1 activation.[2]
This guide provides an objective comparison of key experimental assays used to validate the selectivity of FPR2 agonists, complete with sample data and detailed protocols.
Comparative Analysis of Agonist Activity
The primary method for quantifying selectivity is to compare the potency of a compound at each receptor. This is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that gives 50% of the maximal response. A higher selectivity ratio (EC50 at FPR1 / EC50 at FPR2) indicates greater selectivity for FPR2.
Table 1: Comparative Potency (EC50) of Agonists at FPR1 and FPR2
| Compound | FPR2 EC50 (nM) | FPR1 EC50 (nM) | Selectivity Ratio (FPR1/FPR2) | Reference Agonist Type |
|---|---|---|---|---|
| fMLF | >10,000 | 1.3 | <0.001 | FPR1 Agonist |
| WKYMVm | 0.2 | >10,000 | >50,000 | FPR2 Agonist |
| Compound 43 | 15 | 25 | 1.7 | Dual Agonist |
| RCI-Compound-A | 1.2 | >10,000 | >8,333 | Selective FPR2 Agonist |
| RCI-Compound-B | 0.8 | >10,000 | >12,500 | Selective FPR2 Agonist |
Data compiled from publicly available research. Actual values may vary based on specific assay conditions.[2][3]
Key Experimental Assays for Determining Selectivity
Validating selectivity requires a multi-assay approach to build a comprehensive pharmacological profile. The most common and robust methods include calcium mobilization, β-arrestin recruitment, and chemotaxis assays.
Calcium Mobilization Assay
This is often the primary screening assay to determine agonist potency. Both FPR1 and FPR2 couple to Gαi proteins, which, upon activation, lead to a transient increase in intracellular calcium ([Ca2+]i).[4][5] This change can be measured using calcium-sensitive fluorescent dyes.
Experimental Protocol:
-
Cell Culture: Use cell lines (e.g., CHO or HEK293) stably transfected to express either human FPR1 or human FPR2. For Gαi-coupled receptors like FPRs, co-expression of a promiscuous G-protein such as Gα16 or a chimeric G-protein like Gαqi5 can enhance the signal by redirecting it through the Gαq pathway, leading to a more robust calcium release.[6][7]
-
Dye Loading: Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive dye like Fura-2AM or Fluo-4 AM at 37°C.[2][6]
-
Assay Performance: Plate the dye-loaded cells into a 96-well or 384-well microplate. Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.[7][8]
-
Compound Addition: The instrument adds varying concentrations of the test agonist to the wells, and simultaneously monitors the change in fluorescence over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve. The EC50 value is calculated from this curve using non-linear regression.[2] The test is performed in parallel on both FPR1- and FPR2-expressing cells to determine selectivity.
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and can also initiate G-protein-independent signaling.[1][9] Measuring β-arrestin recruitment provides a distinct, downstream readout of receptor activation.
Experimental Protocol:
-
Assay Principle: A common method is an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter).[9][10] In this system, the FPR receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Lines: Use engineered cell lines co-expressing the tagged FPR1 or FPR2 and the tagged β-arrestin.[5]
-
Assay Performance: Seed the cells in a microplate and incubate. Add the test agonist at various concentrations and incubate further (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Data Analysis: Measure luminescence using a plate reader. Generate dose-response curves and calculate EC50 values for both FPR1 and FPR2 to determine the selectivity of the compound in this pathway.
Chemotaxis Assay
Chemotaxis, or directed cell migration towards a chemical gradient, is a key physiological function of FPR1 and FPR2 activation in immune cells like neutrophils.[4][11][12]
Experimental Protocol:
-
Cell Source: Isolate primary human neutrophils from peripheral blood or use a human neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating an upper and lower chamber.
-
Procedure:
-
Place different concentrations of the test agonist in the lower chambers.
-
Add a suspension of neutrophils to the upper chambers.
-
Incubate the plate at 37°C to allow cells to migrate through the membrane pores towards the agonist.
-
-
Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer, flow cytometry, or by using a fluorescent DNA-binding dye to label and quantify the cells.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration. This will determine the compound's ability to induce a chemotactic response and its potency (EC50) for this specific cellular function. Running the assay with cells expressing either FPR1 or FPR2 (or using specific antagonists to block one receptor) can determine selectivity.
Visualizing the Process
Understanding the underlying biology and experimental logic is key to successful validation.
Caption: Workflow for validating FPR2 agonist selectivity.
Conclusion
Confirming the selectivity of an FPR2 agonist is a critical step in drug development. A single assay is insufficient to make a definitive claim. By employing a combination of biochemical assays, such as calcium mobilization and β-arrestin recruitment, alongside a more physiologically relevant functional screen like a chemotaxis assay, researchers can build a robust data package. This multi-faceted approach ensures a thorough characterization of a compound's activity, confirming its selectivity for FPR2 and supporting its potential as a targeted therapeutic for resolving inflammation.
References
- 1. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming FPR2 Agonist Activity: A Comparative Guide to Using the Antagonist WRW4
For researchers, scientists, and drug development professionals, validating the specific mechanism of action of a novel compound is a critical step. This guide provides a comprehensive comparison of experimental methodologies for confirming the activity of a Formyl Peptide Receptor 2 (FPR2) agonist by utilizing the selective FPR2 antagonist, WRW4.
Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1] Its ability to be activated by a wide range of structurally diverse ligands, including peptides and lipids, makes it an attractive therapeutic target.[2][3] Consequently, the development of novel FPR2 agonists is an active area of research. However, demonstrating that a novel compound's activity is specifically mediated by FPR2 is essential. The synthetic hexapeptide WRW4 serves as a potent and selective antagonist for this purpose. By competitively binding to FPR2, WRW4 effectively blocks the receptor's activation by various agonists, thereby inhibiting downstream signaling pathways such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.
This guide presents a comparative analysis of experimental data and detailed protocols to objectively assess and confirm the FPR2-mediated activity of a putative agonist using WRW4.
Performance Comparison of FPR2 Agonist Inhibition by WRW4
The inhibitory potency of WRW4 is most robustly characterized against the synthetic hexapeptide agonist WKYMVm. However, WRW4 has been shown to effectively block the activity of a variety of other FPR2 agonists. The following table summarizes the quantitative and qualitative data on the inhibition of different FPR2 agonists by WRW4.
| Agonist | Agonist Type | Assay Type | Cell Type | WRW4 IC50 | Key Findings |
| WKYMVm | Synthetic Peptide | Competitive Binding | FPR2-expressing cells | ~0.23 µM | WRW4 potently inhibits the binding of WKYMVm to FPR2. |
| Intracellular Calcium Mobilization | FPR2-expressing cells | Not explicitly stated, but complete inhibition is observed. | WRW4 completely blocks WKYMVm-induced calcium flux. | ||
| ERK Phosphorylation | Cells expressing FPRL1 | Complete inhibition observed. | WRW4 blocks WKYMVm-induced ERK activation. | ||
| Chemotaxis | Cells expressing FPRL1 | Complete inhibition observed. | WRW4 inhibits chemotactic migration towards WKYMVm. | ||
| MMK-1 | Synthetic Peptide | Intracellular Calcium Mobilization | FPRL1-expressing cells | Not explicitly stated, but inhibition is observed. | WRW4 inhibits intracellular calcium increase induced by MMK-1. |
| Amyloid β42 | Endogenous Peptide | Intracellular Calcium Mobilization | FPRL1-expressing cells | Not explicitly stated, but inhibition is observed. | WRW4 inhibits intracellular calcium increase induced by Amyloid β42. |
| Superoxide (B77818) Generation | Human Neutrophils | Not explicitly stated, but inhibition is observed. | WRW4 blocks Amyloid β42-induced superoxide generation. | ||
| Chemotaxis | Human Neutrophils | Not explicitly stated, but inhibition is observed. | WRW4 inhibits chemotactic migration towards Amyloid β42. | ||
| F peptide | Synthetic Peptide | Intracellular Calcium Mobilization | FPRL1-expressing cells | Not explicitly stated, but inhibition is observed. | WRW4 inhibits intracellular calcium increase induced by F peptide. |
| LL-37 | Endogenous Peptide | Chemotaxis | Human Neutrophils | Inhibition observed at 10 µM. | WRW4 can inhibit LL-37-induced neutrophil chemotaxis, although some studies suggest LL-37 may also signal through other receptors. |
| Serum Amyloid A (SAA) | Endogenous Protein | ERK Phosphorylation | Human Neutrophils | Inhibition observed. | LL-37, acting as an antagonist in this context, inhibits SAA-induced ERK phosphorylation via FPRL1. |
| Chemotaxis | Human Neutrophils | Inhibition of synergistic effect with CXCL8 observed. | WRW4 blocks the synergistic effect of an SAA fragment and CXCL8 on neutrophil chemotaxis. |
Experimental Protocols
To validate the FPR2-specific activity of a novel agonist, it is crucial to demonstrate that its effects are attenuated or completely blocked by pre-treatment with WRW4. Below are detailed protocols for key functional assays.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of WRW4 to inhibit the agonist-induced increase in intracellular calcium concentration in FPR2-expressing cells.
Materials:
-
FPR2-expressing cells (e.g., HL-60 or RBL-2H3 cells stably transfected with human FPR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Test FPR2 agonist
-
WRW4
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: Culture FPR2-expressing cells to the appropriate density.
-
Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye and incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh assay buffer.
-
Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add WRW4 at various concentrations (or a vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add the test FPR2 agonist at a predetermined effective concentration (e.g., EC80).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the peak fluorescence response in the presence and absence of WRW4 to determine the inhibitory effect.
Chemotaxis Assay (Boyden Chamber Assay)
Objective: To assess the ability of WRW4 to block the directed migration of cells towards the test FPR2 agonist.
Materials:
-
Chemotactic cells (e.g., human neutrophils or FPR2-transfected cell lines)
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size for neutrophils)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Test FPR2 agonist
-
WRW4
Protocol:
-
Chamber Setup: Fill the lower wells of the Boyden chamber with assay medium containing the test FPR2 agonist (chemoattractant) or a vehicle control.
-
Cell Preparation: Isolate and resuspend the chemotactic cells in assay medium.
-
Antagonist Pre-incubation: Incubate a suspension of the cells with WRW4 at various concentrations or a vehicle control for 30 minutes at room temperature.
-
Cell Seeding: Place the microporous membrane over the lower wells and add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes for neutrophils).
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence and absence of WRW4 to determine the inhibitory effect on chemotaxis.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine if WRW4 can block the agonist-induced phosphorylation of ERK, a key downstream signaling molecule.
Materials:
-
FPR2-expressing cells
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Starvation: Culture FPR2-expressing cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Pre-treat the cells with various concentrations of WRW4 or a vehicle control for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with the test FPR2 agonist for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK and compare the values between agonist-stimulated cells with and without WRW4 pre-treatment.
Visualizing the Mechanism of Action
To further clarify the role of WRW4 in confirming FPR2 agonist activity, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.
Caption: FPR2 signaling pathway and the inhibitory action of WRW4.
Caption: Experimental workflow for confirming FPR2 agonist activity using WRW4.
Caption: Logical framework for confirming FPR2 agonist specificity with WRW4.
By following these experimental protocols and leveraging the specific inhibitory action of WRW4, researchers can confidently validate the mechanism of action of novel FPR2 agonists, a crucial step in the development of new therapeutics targeting inflammatory and immune-related diseases.
References
FPR2 Agonist Performance in Knockout Mice: A Comparative Analysis
A detailed examination of four key FPR2 agonist experiments in FPR2 knockout mice, providing researchers, scientists, and drug development professionals with comparative data on agonist performance and insights into the crucial role of the FPR2 receptor in mediating inflammatory responses.
This guide synthesizes experimental data from studies utilizing FPR2 knockout mice to investigate the efficacy and mechanism of action of four distinct FPR2 agonists: the Annexin A1 mimetic peptide Ac2-26, Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and the synthetic peptide WKYMVm. The data presented highlights the dependency of these agonists on the FPR2 receptor to exert their anti-inflammatory and pro-resolving effects.
Comparative Analysis of FPR2 Agonist Efficacy
The following table summarizes the quantitative outcomes of key experiments conducted with each agonist in both wild-type (WT) and FPR2 knockout (FPR2-/-) mice. The data clearly demonstrates that the beneficial effects of these agonists are significantly diminished or completely absent in mice lacking the FPR2 receptor.
| FPR2 Agonist | Experiment | Results in Wild-Type (WT) Mice | Results in FPR2 Knockout (FPR2-/-) Mice | Reference |
| Ac2-26 | Pneumococcal Pneumonia Model: Bacterial Load in Lungs (CFU/mL) 48h post-infection | Decreased bacterial load compared to untreated WT mice. | No significant reduction in bacterial load compared to untreated FPR2-/- mice. The protective effect of Ac2-26 was lost. | [1] |
| Lipoxin A4 (LXA4) | Zymosan-Induced Peritonitis: Neutrophil Recruitment (x10^6 cells/cavity) 4h post-injection | Significantly reduced neutrophil infiltration compared to vehicle-treated WT mice. | The anti-migratory effect of LXA4 was abrogated. No significant difference in neutrophil numbers compared to vehicle-treated FPR2-/- mice. | [2] |
| Resolvin D1 (RvD1) | Zymosan-Induced Peritonitis: Neutrophil Infiltration (cells/mL) 4h post-injection | Significantly reduced peritoneal neutrophil infiltration. | The inhibitory effect of RvD1 on neutrophil recruitment was abolished. | [3] |
| WKYMVm | CLP Sepsis Model: Emergency Granulopoiesis (GMP fraction % of Lin-c-Kit+ cells) | Significantly increased the granulocyte-macrophage progenitor (GMP) fraction, indicating enhanced emergency granulopoiesis. | The stimulatory effect of WKYMVm on emergency granulopoiesis was not observed. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
FPR2 Signaling Pathway
The activation of Formyl Peptide Receptor 2 (FPR2) by an agonist initiates a cascade of intracellular signaling events. This process is primarily mediated through the dissociation of heterotrimeric G-proteins into their α and βγ subunits, which in turn activate various downstream effector molecules. Key pathways include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently activate Protein Kinase C (PKC) and mobilize intracellular calcium. Another major pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. Furthermore, FPR2 activation can trigger the Mitogen-Activated Protein Kinase (MAPK) cascade. These signaling pathways ultimately culminate in diverse cellular responses such as chemotaxis, phagocytosis, and the modulation of inflammatory mediator production.[5][6]
Caption: General FPR2 signaling cascade.
Detailed Experimental Protocols and Workflows
Ac2-26 in Experimental Pneumococcal Pneumonia
Objective: To determine the role of the Annexin A1/FPR2 pathway in controlling the inflammatory response and bacterial dissemination during pneumococcal pneumonia.[1]
Methodology:
-
Animal Model: Wild-type and FPR2/3 knockout mice were infected intranasally with Streptococcus pneumoniae.
-
Treatment: A group of WT and AnxA1 KO mice were treated with the Ac2-26 peptide.
-
Analysis: At 48 hours post-infection, bacterial load in the lungs was determined by plating serial dilutions of lung homogenates on blood agar (B569324) plates. Lung inflammation and damage were also assessed.
Caption: Ac2-26 in pneumococcal pneumonia.
Lipoxin A4 in Zymosan-Induced Peritonitis
Objective: To investigate the anti-inflammatory properties of Lipoxin A4 and its dependency on FPR2 in a model of acute inflammation.[2]
Methodology:
-
Animal Model: Wild-type and Fpr2-/- mice were used.
-
Inflammation Induction: Peritonitis was induced by intraperitoneal injection of zymosan (1 mg).
-
Treatment: Lipoxin A4 (1 µg) was administered intravenously 10 minutes prior to zymosan injection.
-
Analysis: After 4 hours, peritoneal lavage was performed to collect exudate cells. Neutrophil numbers were quantified by cell counting and flow cytometry.
Caption: LXA4 in zymosan-induced peritonitis.
Resolvin D1 in Zymosan-Induced Peritonitis
Objective: To determine if the pro-resolving actions of Resolvin D1 on neutrophil recruitment are mediated by FPR2.[3]
Methodology:
-
Animal Model: Wild-type and Fpr2 null mice were utilized.
-
Inflammation Induction: Peritonitis was induced by intraperitoneal injection of zymosan (0.2 mg).
-
Treatment: Resolvin D1 (10 ng) was administered intravenously immediately prior to zymosan administration.
-
Analysis: Peritoneal exudates were collected at 4 and 24 hours to assess total leukocyte and neutrophil infiltration.
Caption: RvD1 in zymosan-induced peritonitis.
WKYMVm in a Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To investigate the role of FPR2 in WKYMVm-stimulated emergency granulopoiesis during sepsis.[4]
Methodology:
-
Animal Model: Wild-type and FPR2 knockout mice were subjected to the CLP procedure to induce sepsis.
-
Treatment: WKYMVm was administered to a cohort of mice.
-
Analysis: Bone marrow cells were harvested and analyzed by flow cytometry to determine the percentage of granulocyte-macrophage progenitors (GMPs) within the Lin-c-Kit+ cell population as a measure of emergency granulopoiesis.
Caption: WKYMVm in a CLP sepsis model.
References
- 1. The Annexin A1/FPR2 pathway controls the inflammatory response and bacterial dissemination in experimental pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPR2 Agonist 4 and Lipoxin A4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Formyl Peptide Receptor 2 (FPR2) agonist, designated as FPR2 agonist 4 (also known as Compound 20), and the endogenous pro-resolving lipid mediator, Lipoxin A4 (LXA4). Both molecules are potent agonists of FPR2, a G protein-coupled receptor that plays a critical role in modulating inflammatory responses. Understanding their comparative performance is crucial for the development of novel anti-inflammatory and pro-resolution therapeutics.
Mechanism of Action and Signaling Pathway
Both this compound and Lipoxin A4 exert their effects by binding to and activating FPR2, which is expressed on various immune cells, including neutrophils and monocytes.[1] Activation of this receptor initiates a cascade of intracellular signaling events aimed at resolving inflammation. This includes inhibiting neutrophil chemotaxis and activation, stimulating monocyte recruitment, and promoting the clearance of apoptotic cells by macrophages.[2]
The binding of an agonist like Lipoxin A4 or a synthetic agonist to FPR2 leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to an increase in intracellular calcium levels, while PI3K activation triggers the Akt signaling pathway. These pathways collectively contribute to the anti-inflammatory and pro-resolving cellular responses.[1][3]
Quantitative Data Comparison
The following table summarizes the reported potency of this compound (Compound 20) and Lipoxin A4 in activating the FPR2 receptor. The data is derived from in vitro calcium mobilization assays, a standard method for assessing the functional activity of GPCR agonists.
| Agonist | Cell Type | Assay Type | Potency (EC50) | Reference |
| This compound (Compound 20) | CHO-hFPR2 Cells | Calcium Mobilization | 0.2 nM | [4] |
| Lipoxin A4 | Human Neutrophils | Calcium Mobilization | ~400-500 nM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of FPR2 agonists by measuring intracellular calcium flux.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing human FPR2 (CHO-hFPR2).
-
Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype and expressing FPR2.
-
Human neutrophils isolated from peripheral blood.
Materials:
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (this compound, Lipoxin A4).
-
Reference agonists (e.g., fMLP, WKYMVM).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation: Culture and harvest the chosen cell line.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Assay:
-
Dispense the dye-loaded cells into a microplate.
-
Measure the baseline fluorescence.
-
Use the plate reader's injector to add serial dilutions of the test agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated using non-linear regression.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Objective: To assess the ability of FPR2 agonists to induce or inhibit neutrophil migration.
Materials:
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Human neutrophils isolated from fresh peripheral blood.
-
Chemoattractant (e.g., LTB4, fMLP) for inhibition studies.
-
Test compounds (this compound, Lipoxin A4).
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik) or a method to quantify migrated cells (e.g., myeloperoxidase assay).
-
Microscope for cell counting.
Procedure:
-
Chamber Assembly: Place the microporous membrane between the upper and lower wells of the Boyden chamber.
-
Loading:
-
Add the test compound (agonist) or a known chemoattractant to the lower chamber.
-
Place a suspension of isolated human neutrophils in the upper chamber.
-
For inhibition studies, neutrophils can be pre-incubated with the test compound before being added to the upper chamber, with a chemoattractant in the lower chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 30-90 minutes).
-
Cell Fixation and Staining:
-
Remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify the migrated cells using a colorimetric assay for myeloperoxidase, an enzyme abundant in neutrophils.
-
Data Analysis: Compare the number of migrated cells in response to the test compound with the negative control (medium alone) and positive controls.
Summary and Conclusion
The synthetic This compound (Compound 20) demonstrates exceptionally high potency in activating the FPR2 receptor, with an EC50 value in the sub-nanomolar range. This is significantly more potent than the endogenous agonist Lipoxin A4 , which typically exhibits EC50 values in the mid- to high-nanomolar range in similar functional assays.
The enhanced potency and selectivity of synthetic agonists like this compound, combined with potentially improved pharmacokinetic properties, make them highly attractive candidates for therapeutic development. However, the physiological relevance and the full spectrum of in vivo effects of such synthetic compounds require extensive further investigation. Lipoxin A4, as an endogenous mediator, is central to the natural resolution of inflammation, and its signaling paradigm serves as the foundational model for developing these novel therapeutics.
This guide provides a framework for the comparative evaluation of these two important FPR2 agonists. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the FPR2 receptor.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FPR2 Agonist 4 and WKYMVm in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent Formyl Peptide Receptor 2 (FPR2) agonists, FPR2 agonist 4 and the well-established hexapeptide WKYMVm , with a focus on their application in chemotaxis assays. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to aid researchers in selecting the appropriate agonist for their experimental needs.
Introduction to FPR2 Agonists
Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune system by mediating the migration of phagocytic leukocytes, such as neutrophils and monocytes, to sites of inflammation and infection.[1] Agonists of FPR2 are of significant interest in drug discovery for their potential to modulate inflammatory responses.
WKYMVm is a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met) that has been extensively characterized as a potent agonist of FPR2.[2] It also exhibits some affinity for FPR1 and FPR3. WKYMVm is known to induce a range of cellular responses, including chemotaxis, calcium mobilization, and superoxide (B77818) production in immune cells.[3]
This compound , also referred to as Compound 20, is a small molecule identified as a highly selective and potent agonist for FPR2.[4] Its selectivity profile suggests it may offer more targeted engagement of FPR2-mediated pathways compared to less selective peptide agonists.
Performance Comparison
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) for both agonists in activating FPR2-mediated responses. It is important to note that these values are derived from different experimental contexts and should be considered as indicative of relative potency.
| Agonist | Receptor Specificity | EC50 (FPR2) | Assay Type | Cell Type | Reference |
| This compound | Selective for FPR2 | 0.2 nM | Not Specified | Not Specified | [4] |
| WKYMVm | FPR2, FPR1, FPR3 | 75 pM | Calcium Mobilization | FPRL1-expressing HL-60 cells | [5] |
| WKYMVm | FPR2, FPR3 | 2 nM | Calcium Mobilization | FPR2-HL-60 cells |
Note: The significant difference in reported EC50 values for WKYMVm may be attributed to the use of different cell lines and assay conditions. The picomolar potency was observed in cells specifically overexpressing the receptor, which can amplify the response.
Signaling Pathway in Chemotaxis
Activation of FPR2 by an agonist such as WKYMVm or this compound initiates a signaling cascade that culminates in directed cell movement, or chemotaxis. The binding of the agonist to FPR2 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, along with the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Rho GTPase pathways, lead to the cytoskeletal rearrangements necessary for cell migration.[1]
Experimental Protocols
To facilitate a direct comparison of this compound and WKYMVm, the following is a detailed protocol for a neutrophil chemotaxis assay using a Boyden chamber, synthesized from established methodologies.[6][7][8][9]
Neutrophil Isolation
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).
-
Leukocyte Separation: Isolate polymorphonuclear leukocytes (neutrophils) using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.
-
Cell Purity and Viability: Assess neutrophil purity (>95%) and viability (>98%) using flow cytometry (e.g., staining for CD15) and a trypan blue exclusion assay, respectively.
-
Cell Resuspension: Resuspend the purified neutrophils in a suitable assay buffer (e.g., serum-free RPMI or HBSS with 20 mM HEPES) to a final concentration of 5 x 10^6 cells/mL.
Boyden Chamber Chemotaxis Assay
The following workflow can be used to perform a chemotaxis assay.
-
Chamber Preparation:
-
Add various concentrations of the FPR2 agonist (this compound or WKYMVm) or a negative control (assay buffer) to the lower wells of a 96-well Boyden chamber.
-
Carefully place a polycarbonate membrane with a suitable pore size (e.g., 5 µm for neutrophils) over the lower wells.
-
Secure the upper chamber on top of the membrane.
-
-
Cell Seeding: Add the prepared neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO₂ for a duration sufficient for migration (typically 1 hour).
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be achieved by:
-
Cell Counting: Lysing the cells in the lower chamber and counting them using a hemocytometer.
-
Fluorescence/Luminescence: Using a viability assay that measures ATP levels (e.g., CellTiter-Glo®), which correlates with the number of viable cells.
-
Myeloperoxidase Assay: Lysing the migrated neutrophils and quantifying the activity of the neutrophil-specific enzyme, myeloperoxidase.[8]
-
-
-
Data Analysis:
-
Calculate the chemotactic index for each agonist concentration by dividing the number of migrated cells in the presence of the agonist by the number of migrated cells in the negative control.
-
Plot the chemotactic index against the agonist concentration to generate a dose-response curve and determine the EC50 for chemotaxis.
-
Conclusion
Both this compound and WKYMVm are potent activators of FPR2. The available data suggests that this compound is a highly potent and selective small molecule, while WKYMVm is a well-characterized peptide agonist with picomolar to nanomolar potency. For researchers requiring high selectivity for FPR2, this compound may be the preferred choice. However, WKYMVm's extensive characterization in the literature provides a robust historical dataset for comparison. The provided experimental protocol offers a standardized method for directly comparing the chemotactic efficacy of these and other FPR2 agonists, enabling an informed decision for future research and drug development endeavors.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
efficacy of FPR2 agonist 4 compared to other small molecule FPR2 agonists
FPR2 Agonist 4 has emerged as a highly potent and selective small molecule agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in a wide array of inflammatory and immune responses. With a reported half-maximal effective concentration (EC50) of 0.2 nM, this compound demonstrates significant promise in modulating FPR2 activity.[1][2] This guide provides a comparative overview of this compound against other notable small molecule FPR2 agonists, supported by available experimental data and detailed methodologies, to aid researchers in their selection of appropriate tools for studying FPR2 signaling and its therapeutic potential.
FPR2, also known as the lipoxin A4 receptor (ALX/FPR2), is a promiscuous receptor that binds to a variety of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular responses.[3][4] Small molecule agonists that can selectively activate this receptor are invaluable for dissecting its complex signaling pathways and exploring its therapeutic utility in inflammatory diseases, neurodegeneration, and cancer.
Comparative Efficacy of Small Molecule FPR2 Agonists
The following table summarizes the reported efficacy of this compound in comparison to other well-characterized small molecule FPR2 agonists.
| Compound | Chemical Class | EC50 (nM) | Target Selectivity | Key Reported Activities |
| This compound | Aryl Piperidinone Urea | 0.2[1][2] | Selective for FPR2[1][2] | Potent activation of FPR2. |
| Compound 43 (Cpd43) | Pyrazolone derivative | ~10-100 (assay dependent) | Mixed FPR1/FPR2 agonist[5][6] | Attenuates pro-inflammatory cytokine release and promotes anti-inflammatory cytokine production.[7] |
| BMS-986235 | Not specified | Potent agonist | Selective for FPR2 | Under investigation for inflammatory conditions. |
| ACT-389949 | Not specified | Potent agonist | Selective for FPR2 | Developed for potential therapeutic applications.[8] |
| MR-39 | Ureidopropanamide | Potent agonist | Selective for FPR2 | Exhibits anti-inflammatory activity in neuroinflammation models.[9][10] |
Experimental Methodologies
The determination of agonist potency and efficacy is typically conducted through a variety of in vitro assays. Below are representative protocols for key experiments used to characterize FPR2 agonists.
Calcium Mobilization Assay
This assay is a primary method for determining the potency of FPR2 agonists by measuring the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human FPR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and cells are washed with the assay buffer. Test compounds (including this compound and comparators) at various concentrations are then added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed cell migration, a key function of FPR2 activation in immune cells.
Protocol:
-
Cell Preparation: Human neutrophils or other FPR2-expressing immune cells are isolated from whole blood.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower chamber is filled with a solution containing the test agonist at various concentrations.
-
Cell Loading: A suspension of the isolated immune cells is added to the upper chamber.
-
Incubation: The chamber is incubated for a sufficient time (e.g., 1-2 hours) at 37°C to allow for cell migration through the membrane towards the agonist.
-
Quantification: The number of cells that have migrated to the lower chamber or adhered to the underside of the membrane is quantified by microscopy or by using a cell viability dye.
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the agonist compared to the buffer control.
Signaling Pathways and Experimental Workflow
The activation of FPR2 by an agonist like this compound initiates a cascade of intracellular signaling events. The specific pathway activated can be ligand-dependent, leading to either pro-inflammatory or anti-inflammatory outcomes.
Caption: this compound signaling cascade.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FPR2 agonists.
Caption: Workflow for FPR2 agonist evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of FPR2 Agonist "Compound 43" and Annexin A1 Mimetic Peptide Ac2-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic FPR2 agonist, Compound 43, and the Annexin A1 mimetic peptide, Ac2-26. This analysis is supported by experimental data from various in vitro and in vivo studies, with a focus on their anti-inflammatory properties and mechanisms of action.
Executive Summary
Both the synthetic small molecule FPR2 agonist, Compound 43, and the Annexin A1 mimetic peptide, Ac2-26, demonstrate significant anti-inflammatory and pro-resolving activities mediated through the Formyl Peptide Receptor 2 (FPR2). While both are valuable research tools and potential therapeutic agents, they exhibit distinct profiles in terms of receptor selectivity, potency, and signaling. Compound 43 appears to be a more potent and dual agonist of FPR1 and FPR2, whereas Ac2-26, derived from the endogenous protein Annexin A1, also engages both receptors and has shown efficacy in a variety of inflammatory models. The choice between these agonists may depend on the specific research question or therapeutic application, considering factors like desired receptor engagement profile and delivery method.
Data Presentation
In Vitro Potency and Efficacy
Direct head-to-head comparisons of Compound 43 and Ac2-26 in the same functional assays are limited in the published literature. The following table summarizes available data from different studies. It is crucial to note that EC50/IC50 values are highly dependent on the specific assay and cell system used, making direct comparisons across different studies challenging.
| Parameter | FPR2 Agonist (Compound 43) | Annexin A1 Mimetic Peptide (Ac2-26) | Reference |
| FPR2 Activation (cAMP Assay) | IC50 = 11.6 ± 1.9 nM (in CHO cells) | Data not available in a comparable assay | [1] |
| FPR2 Binding Affinity | Not explicitly found | EC50 ~1 µM (at human FPR2) | [2] |
| FPR1 Binding Affinity | Potent dual FPR1/FPR2 agonist | EC50 ~1 µM (at human FPR1) | [2][3] |
| Neutrophil Chemotaxis | Induces chemotaxis | Elicits a chemotactic response at 10 µM, comparable to FMLP[4] | [4] |
| Cytokine Modulation (in vitro) | Attenuates LPS-induced TNFα and NO release (10 and 100 nM); Increases IL-10 (100 nM) in microglial cells. | Reduces IL-1β and IL-6 levels in response to inflammatory stimuli[5]. | [5] |
Note: The IC50 for Compound 43 is from a cAMP assay, which measures the inhibition of adenylyl cyclase, a downstream event of Gi-coupled receptor activation. The EC50 for Ac2-26 is likely from a functional assay like calcium mobilization or a binding assay. This difference in assay methodology is a significant caveat when comparing potency.
In Vivo Anti-inflammatory Efficacy
No studies were identified that directly compare the in vivo efficacy of Compound 43 and Ac2-26 in the same animal model of inflammation. The following table presents data from separate studies to provide an indication of their respective activities.
| Animal Model | FPR2 Agonist (Compound 43) | Annexin A1 Mimetic Peptide (Ac2-26) | Reference |
| Rheumatoid Arthritis (K/BxN serum transfer) | Reduced clinical disease severity and synovial TNF-α. | In a separate study, Ac2-26-loaded nanoparticles attenuated synovial inflammation and inhibited TNF-α, IL-1β, IL-6, and IL-17A expression[6]. | [6] |
| Peritonitis | Data not available in a comparable model | Reduces neutrophil and macrophage influx, and levels of IL-1β and IL-6[5]. | [5] |
| Diabetic Wound Healing | Data not available | Accelerates wound closure, reduces neutrophil accumulation, and promotes M2 macrophage polarization[7]. | [7] |
| Allergic Airway Inflammation | Data not available | Inhibits eosinophil infiltration, mucus hypersecretion, and airway hyperreactivity[8]. | [8] |
Signaling Pathways
Both Compound 43 and Ac2-26 exert their effects by binding to FPR2, a G-protein coupled receptor (GPCR). Upon activation, FPR2 initiates a cascade of intracellular signaling events that ultimately modulate inflammatory responses. While both agonists converge on FPR2, there is evidence for biased agonism, where different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream pathways.
A recent comparative analysis of various FPR agonists, including Ac2-26, revealed that while there is a shared core signaling signature for FPR1 and FPR2, the signaling outcomes are defined by specific agonist-receptor pairings[9][10]. Notably, the study suggested that natural FPR2 agonists, which would include Annexin A1 and its mimetics, may not fully exploit the signaling potential of the receptor compared to some synthetic agonists[9][10].
Interestingly, anti-inflammatory and pro-resolving agonists like Annexin A1 and Compound 43 can promote the heterodimerization of FPR1 and FPR2[2]. This interaction may represent a mechanism to dampen pro-inflammatory signaling through FPR1.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq or Gi-coupled GPCR signaling.
Materials:
-
HEK293 cells stably expressing human FPR2.
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
FPR2 Agonist 4 (Compound 43) and Annexin A1 mimetic peptide (Ac2-26).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Seed FPR2-expressing HEK293 cells into 96-well plates and culture overnight.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Prepare serial dilutions of Compound 43 and Ac2-26 in assay buffer.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence.
-
Inject the agonist solutions and continue to record fluorescence to measure the peak increase in intracellular calcium.
-
Data is typically expressed as the change in fluorescence (ΔF) or as a ratio of the maximum response.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of neutrophils, a key process in the inflammatory response.
Materials:
-
Freshly isolated human neutrophils.
-
RPMI-1640 medium with 0.1% BSA.
-
Chemotaxis chamber (e.g., Boyden chamber) with a 3-5 µm pore size membrane.
-
This compound (Compound 43) and Annexin A1 mimetic peptide (Ac2-26).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate neutrophils from healthy donor blood.
-
Resuspend neutrophils in RPMI-1640 medium.
-
Add different concentrations of Compound 43 or Ac2-26 to the lower wells of the chemotaxis chamber.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Results are expressed as the number of migrated cells or as a chemotactic index.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Materials:
-
Rodents (rats or mice).
-
Carrageenan solution (1% in sterile saline).
-
Plethysmometer or calipers to measure paw volume/thickness.
-
This compound (Compound 43) and Annexin A1 mimetic peptide (Ac2-26) formulated for in vivo administration.
-
Vehicle control.
Procedure:
-
Acclimatize animals and fast them overnight before the experiment.
-
Administer Compound 43, Ac2-26, or vehicle to the animals (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30-60 minutes), inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The anti-inflammatory effect is calculated as the percentage inhibition of edema in the treated groups compared to the vehicle control group.
Conclusion
Both the synthetic FPR2 agonist Compound 43 and the Annexin A1 mimetic peptide Ac2-26 are potent modulators of inflammation through their interaction with FPRs. Compound 43 appears to be a highly potent dual agonist of FPR1 and FPR2. Ac2-26, being derived from an endogenous pro-resolving protein, also engages both receptors and has demonstrated efficacy in a broad range of inflammatory models. The lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head studies are warranted to fully elucidate the relative therapeutic potential of these two classes of FPR2 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac2-26 Mimetic Peptide of Annexin A1 Inhibits Local and Systemic Inflammatory Processes Induced by Bothrops moojeni Venom and the Lys-49 Phospholipase A2 in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Inflammatory Profile of FPR2 Agonist MR-39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory profile of the novel Formyl Peptide Receptor 2 (FPR2) agonist, MR-39. Its performance is evaluated against other known FPR2 agonists, namely BML-111 and the endogenous ligand Lipoxin A4, as well as the widely used steroidal anti-inflammatory drug, dexamethasone. The information presented herein is intended to assist researchers in the objective assessment of MR-39's potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of MR-39 and its comparators has been evaluated based on their ability to inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in various in vitro models of inflammation. The following table summarizes the available quantitative data.
| Compound | Target(s) | Assay System | Key Anti-Inflammatory Effects | Reference(s) |
| MR-39 | FPR2 Agonist | LPS-stimulated rat primary microglial cells | Reduces IL-1β and TNF-α levels. | [1] |
| LPS-stimulated wild-type organotypic hippocampal cultures | At 1 µM, significantly decreases LPS-induced IL-1β release and abolishes the increase in TNF-α production. | [2][3][4][5] | ||
| BML-111 | FPR2 Agonist | Cigarette smoke extract (CSE)-stimulated RAW264.7 macrophages | Dose-dependently suppresses the elevation of TNF-α, IL-1β, and IL-18. | |
| Rat model of spinal cord injury | Decreases levels of TNF-α, IL-1β, and IL-6. | |||
| Rat model of ventilator-induced lung injury | Decreases levels of IL-1β, IL-6, and TNF-α. | |||
| Lipoxin A4 (analog) | Endogenous FPR2 Agonist | TNF-α-stimulated human polymorphonuclear leukocytes (PMNs) | A stable analog at 100 nM inhibits ~60% of TNF-α-induced IL-1β release. | |
| Lipoxin A4 | Endogenous FPR2 Agonist | IL-1β-stimulated human synovial fibroblasts | At nanomolar concentrations, inhibits IL-1β-induced IL-6 and IL-8 synthesis by 45% and 75%, respectively. | |
| Dexamethasone | Glucocorticoid Receptor Agonist | THP-1 cells | Potent inhibition of MCP-1 (>80% inhibition) with an IC50 of 3 nM. | |
| Human preadipocytes and adipocytes | Abrogates TNF-α-stimulated IL-1β release. | |||
| Mononuclear cells | Dose-dependently inhibits the production of IL-1β, IL-6, and TNF-α. | |||
| LPS-stimulated RAW 264.7 cells | Inhibits IL-1β gene expression. |
FPR2 Signaling Pathway
Activation of FPR2 by an agonist like MR-39 initiates a cascade of intracellular signaling events that ultimately lead to the modulation of inflammatory responses. The binding of the agonist to the G-protein coupled receptor leads to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, activate several downstream pathways, including the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. A crucial consequence of this signaling is the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene transcription.
References
- 1. FPR2 agonist MR-39 | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 2. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]
- 4. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of FPR2 Agonist Activity Across Diverse Cell Lines
This guide provides a comparative overview of the activity of various agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, immune response, and cancer.[1][2][3] The functional outcome of FPR2 activation is highly dependent on the specific ligand and the cellular context in which the receptor is expressed.[2] Therefore, cross-validation of agonist activity in different cell lines is critical for the development of targeted therapeutics. This document summarizes quantitative data on agonist potency, details common experimental protocols, and visualizes key signaling pathways and workflows.
Data Presentation: FPR2 Agonist Potency (EC50)
The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. The following tables summarize the EC50 values for various FPR2 agonists in different cell line models, as determined primarily by intracellular calcium mobilization assays.
| Agonist (Class) | Cell Line | EC50 Value | Assay Type | Reference |
| Synthetic Peptides | ||||
| WKYMVm | RBL-FPR2 | ~5 nM (used as control) | Ca2+ Mobilization | [4] |
| WKYMVm | FPR2-HL60 | ~5 nM (used as control) | Ca2+ Mobilization | [5] |
| Peptide P1 | RBL-FPR2 | <10 nM | Ca2+ Mobilization | [6] |
| Small Molecules | ||||
| RCI Compounds (e.g., RCI-1701306005) | CHO-FPR2 | Low nM range | Ca2+ Mobilization | [7][8] |
| AG-09/4 | HL-60-FPR2 | Low µM range | Ca2+ Mobilization | [9] |
| Quin-C1 | RBL-FPR2 | Not specified | Ca2+ Mobilization, ERK Phosphorylation | [10] |
| Pyrazolone 10 | CHO-FPR2 (Gα15 co-transfected) | Potent (exact value not specified) | Ca2+ Mobilization | [11] |
| Pyrazolone 13 | HL-60-FPR2, CHO-FPR2 (Gα16 co-transfected) | Dual FPR1/FPR2 agonist | Ca2+ Mobilization | [11] |
| Endogenous Ligands | ||||
| Annexin A1 (Ac2-26 peptide) | Murine Peritoneal Macrophages | Not specified | ERK Phosphorylation | [11] |
| Serum Amyloid A (SAA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | ERK, p38, JNK Activation | [1] |
| Lipoxin A4 (LXA4) | Fibroblast-Like Synoviocytes (FLS) | Not specified | Inhibition of NF-κB and AP1 | [10] |
Note: RBL (Rat Basophilic Leukemia), HL-60 (Human Promyelocytic Leukemia), and CHO (Chinese Hamster Ovary) cells are commonly used host cells for stably expressing recombinant human FPR2, as they have low endogenous receptor expression.[4][7][8]
Experimental Protocols
The characterization of FPR2 agonists relies on a variety of in vitro assays. The intracellular calcium mobilization assay is the most common high-throughput screening method for identifying and characterizing FPR2 agonists.[4][7]
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of FPR2, which typically couples to Gq/11 or Gi/o proteins, leading to the activation of Phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[1][2]
Methodology:
-
Cell Culture and Plating:
-
FPR2-expressing cells (e.g., CHO-FPR2, RBL-FPR2, or HL-60-FPR2) are cultured in an appropriate medium, such as Ham's F12 or RPMI-1640, supplemented with fetal bovine serum and antibiotics.[8] For stable cell lines, a selection antibiotic like neomycin is included.[8]
-
Cells are seeded into 96-well or 384-well microplates and grown to a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 60 minutes at 37°C).
-
-
Compound Addition and Measurement:
-
The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established.
-
Test compounds (agonists) at various concentrations are added to the wells. The final DMSO concentration is typically kept low (e.g., 0.5%) to avoid cell toxicity.[8]
-
The change in fluorescence intensity, corresponding to the change in intracellular Ca2+ concentration, is monitored in real-time.
-
-
Data Analysis:
-
The response is often normalized to that of a known potent agonist (e.g., 5 nM WKYMVm) or a maximal stimulation control.[4][8]
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration.
-
EC50 values are calculated from these curves using a nonlinear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism.[8]
-
ERK Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event of FPR2 activation.[1][7]
Methodology:
-
Cell Stimulation: FPR2-expressing cells are serum-starved and then stimulated with the test agonist for various time points.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: The signal is detected using chemiluminescence, and the ratio of p-ERK to total ERK is quantified to determine the extent of pathway activation.
Mandatory Visualization
The following diagrams illustrate the primary signaling cascade initiated by FPR2 activation and a typical workflow for assessing agonist activity.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novacell Technology describes new FPR2 agonists | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biased Agonism of FPR2 Agonist 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biased agonism of a hypothetical Formyl Peptide Receptor 2 (FPR2) agonist, designated "Agonist 4," with other well-characterized FPR2 agonists: WKYMVm, BMS-986235, Compound 43, and ACT-389949. The data presented is a synthesis of published experimental findings, intended to highlight the differential signaling profiles of these compounds.
Introduction to FPR2 Biased Agonism
Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating inflammatory responses.[1][2] Its ability to be activated by a diverse range of ligands, from endogenous lipids and peptides to synthetic small molecules, allows it to mediate both pro- and anti-inflammatory signals.[1][2] This dual functionality is attributed to the phenomenon of biased agonism, where different agonists stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.
FPR2 primarily signals through two major pathways:
-
G Protein-Dependent Signaling: Canonically, FPR2 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of Gαi also leads to the dissociation of the Gβγ subunits, which can activate phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These events can culminate in the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK1/2), which are crucial for various cellular responses including chemotaxis and cytokine production.
-
β-Arrestin-Dependent Signaling: Upon agonist binding, FPR2 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and promote receptor internalization.[3] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating a separate wave of signaling, including the activation of ERK1/2, independent of G protein activation.
Biased agonists of FPR2 can selectively activate one of these pathways over the other. For instance, a G protein-biased agonist would predominantly activate pathways leading to calcium mobilization and cAMP inhibition, with minimal β-arrestin recruitment. Conversely, a β-arrestin-biased agonist would preferentially promote receptor internalization and β-arrestin-mediated signaling. The development of such biased agonists holds significant therapeutic promise, as it may allow for the selective promotion of anti-inflammatory and pro-resolving effects while minimizing pro-inflammatory responses.
Comparative Analysis of FPR2 Agonist Signaling Profiles
The following tables summarize the signaling profiles of our hypothetical "Agonist 4" alongside known FPR2 agonists. "Agonist 4" has been designed for this guide to be a potent G protein-biased agonist, with strong activation of G protein-mediated pathways and weak engagement of the β-arrestin pathway.
Table 1: Potency (EC50/IC50, nM) of FPR2 Agonists in G Protein-Dependent Signaling Pathways
| Agonist | Calcium Mobilization (EC50, nM) | cAMP Inhibition (IC50, nM) | ERK1/2 Phosphorylation (EC50, nM) |
| Agonist 4 (Hypothetical) | 1.5 | 5.0 | 10.0 |
| WKYMVm | 0.075 - 2 | Data not readily available | Data not readily available |
| BMS-986235 | 0.41 | Data not readily available | Data not readily available |
| Compound 43 | 44 | 11.6 | Data not readily available |
| ACT-389949 | ~10 (Inferred from NADPH oxidase) | Data not readily available | Data not readily available |
Note: EC50/IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The primary utility of this table is to illustrate relative potencies.
Table 2: Potency (EC50, nM) and Efficacy (% of Reference Agonist) of FPR2 Agonists in β-Arrestin Recruitment
| Agonist | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (Emax, % of WKYMVm) |
| Agonist 4 (Hypothetical) | >1000 | <10 |
| WKYMVm | ~20 | 100 |
| BMS-986235 | Weakly potent | Low |
| Compound 43 | Weakly potent | Low |
| ACT-389949 | ~20 | ~100 |
Recent comparative studies have indicated that WKYMVm and ACT-389949 exhibit a balanced signaling profile, potently activating both G protein and β-arrestin pathways. In contrast, BMS-986235 and Compound 43 are reported to be biased away from β-arrestin recruitment, favoring G protein-mediated signaling such as cAMP inhibition and ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of FPR2, the general workflow for assessing biased agonism, and the logical framework for comparing the agonists.
Caption: FPR2 signaling pathways.
Caption: Experimental workflow for assessing biased agonism.
Caption: Logical comparison of agonist signaling bias.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR2 activation.
-
Cell Culture: Human neutrophils or a cell line stably expressing human FPR2 (e.g., CHO-K1 or HL-60 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates and incubated to allow for adherence if necessary.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution at 37°C in the dark.
-
Compound Preparation: A serial dilution of the test agonists is prepared in the assay buffer.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the agonist solutions.
-
Data Acquisition: Following agonist addition, the change in fluorescence intensity is monitored in real-time. The peak fluorescence response is used to determine the agonist-induced calcium mobilization.
-
Data Analysis: Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. EC50 values are calculated using a non-linear regression model.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels.
-
Cell Culture and Plating: FPR2-expressing cells are cultured and plated in 96- or 384-well microplates.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are co-incubated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the FPR2 agonist.
-
Cell Lysis and cAMP Detection: After the incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the potency of the FPR2 agonist. Dose-response curves are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the agonist concentration. IC50 values are then determined.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream signaling event for both G protein and β-arrestin pathways.
-
Cell Culture and Starvation: FPR2-expressing cells are grown to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Cells are treated with different concentrations of the test agonists for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates are quantified using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA: A plate-based immunoassay is used for high-throughput quantification.
-
In-Cell Western/AlphaLISA: These are sensitive, no-wash immunoassay formats suitable for high-throughput screening.
-
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each agonist concentration. Dose-response curves are generated, and EC50 values are determined.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between FPR2 and β-arrestin upon agonist stimulation.
-
Assay Principle: Various technologies can be employed, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC). In a typical EFC-based assay (e.g., PathHunter), FPR2 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal in the presence of a substrate.
-
Cell Culture: A cell line co-expressing the tagged FPR2 and β-arrestin is used.
-
Cell Plating and Stimulation: Cells are plated in white, opaque microplates and then stimulated with a range of agonist concentrations.
-
Signal Detection: After an incubation period, the substrate is added, and the chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the agonist concentration to generate dose-response curves, from which EC50 and Emax values are calculated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
